Actinomycin E2
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-1-N,9-N-bis[3,10-di(butan-2-yl)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H94N12O16/c1-17-31(5)46-63(88)77-27-21-23-40(77)61(86)73(13)29-42(79)75(15)52(33(7)19-3)65(90)92-37(11)48(59(84)69-46)71-57(82)39-26-25-35(9)55-50(39)68-51-44(45(67)54(81)36(10)56(51)94-55)58(83)72-49-38(12)93-66(91)53(34(8)20-4)76(16)43(80)30-74(14)62(87)41-24-22-28-78(41)64(89)47(32(6)18-2)70-60(49)85/h25-26,31-34,37-38,40-41,46-49,52-53H,17-24,27-30,67H2,1-16H3,(H,69,84)(H,70,85)(H,71,82)(H,72,83) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMBEGIECJGHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)CC)C)N)C)C)C(C)CC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H94N12O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402-42-2 | |
| Record name | Actinomycin D, 2(sup A)-D-alloisoleucine-5(sup A)-(N-methylisoleucine)-5(sup B)-(N-methylisoleucine)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001402422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Actinomycin E2
Disclaimer: This technical guide primarily details the mechanism of action of Actinomycin D, a closely related and extensively studied analog of Actinomycin E2. Due to the limited availability of specific data for this compound in the current scientific literature, the information presented herein is based on the assumption that their mechanisms of action are highly similar. Researchers should consider this when interpreting and applying the following information.
Core Mechanism of Action: DNA Intercalation and Transcription Inhibition
This compound, like other members of the actinomycin family, exerts its potent cytotoxic effects primarily through the intercalation of its phenoxazone ring into the minor groove of double-stranded DNA.[1] This binding is highly specific for guanine-cytosine (G-C) rich sequences. The stable complex formed between Actinomycin and DNA physically obstructs the progression of RNA polymerase along the DNA template, thereby inhibiting transcription.[1] This leads to a global downregulation of RNA synthesis, which in turn halts protein synthesis, ultimately causing cell cycle arrest and apoptosis.[1]
The following diagram illustrates the fundamental mechanism of DNA intercalation and transcription inhibition by Actinomycin.
Induction of Apoptosis via Signaling Pathways
The inhibition of transcription by Actinomycin triggers cellular stress responses that converge on the activation of apoptotic pathways. Key signaling cascades implicated in Actinomycin-induced apoptosis include the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway and the mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) pathway. Activation of the JNK/SAPK pathway can lead to the upregulation of pro-apoptotic proteins such as Bax.
The diagram below outlines the signaling cascade leading to apoptosis following Actinomycin treatment.
Quantitative Data: Cytotoxicity of Actinomycin D
The following table summarizes the 50% inhibitory concentration (IC50) values of Actinomycin D in various cancer cell lines, providing an indication of its potent cytotoxic activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MG63 | Osteosarcoma | ~5000 (effective at 5µM) | [1] |
| HCT-116 | Colorectal Cancer | 2.85 ± 0.10 | [2] |
| HT-29 | Colorectal Cancer | 6.38 ± 0.46 | [2] |
| SW620 | Colorectal Cancer | 6.43 ± 0.16 | [2] |
| SW480 | Colorectal Cancer | 8.65 ± 0.31 | [2] |
| A549 | Lung Cancer | 10 (effective at 10ng/mL) | [3] |
| KLM1 | Pancreatic Cancer | 10 (effective at 10ng/mL) | [3] |
Experimental Protocols
Apoptosis Assay via Annexin V and Propidium Iodide (PI) Staining
This protocol details a common method for quantifying apoptosis induced by Actinomycin treatment using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Workflow Diagram:
References
- 1. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Quest for Actinomycin E2 and a Pivot to the Well-Documented Actinomycin D
A comprehensive search of scientific literature and databases for a compound specifically designated as "Actinomycin E2" has yielded no discernible results. This suggests that this compound may be an internal laboratory designation, a very recently isolated compound not yet widely reported, or a potential misnomer for another member of the extensive actinomycin family. Given the absence of specific data for this compound, this guide will pivot to an in-depth exploration of the closely related and clinically significant Actinomycin D , for which a wealth of technical information is available. This will serve as a representative guide for researchers, scientists, and drug development professionals interested in this class of potent natural products.
Discovery and Origin of Actinomycin D
Actinomycin D, also known as dactinomycin, is a chromopeptide lactone antibiotic that holds the distinction of being the first antibiotic isolated from an actinobacterium to demonstrate anti-cancer activity.
Producing Organism: Actinomycin D is primarily produced by various species of soil-dwelling bacteria belonging to the genus Streptomyces, most notably Streptomyces parvulus and Streptomyces chrysomallus. Several studies have also reported the isolation of actinomycin-producing Streptomyces from diverse environments, including rhizospheric soil and marine sediments.[1][2]
Historical Context: The discovery of the actinomycin class of compounds by Selman Waksman and H. Boyd Woodruff in 1940 was a seminal moment in the history of antibiotics. While their initial focus was on antibacterial agents, subsequent research in the 1950s by Sidney Farber revealed the potent anticancer properties of Actinomycin D, particularly against Wilms' tumor and choriocarcinoma. This discovery ushered in a new era of cancer chemotherapy.
Molecular Structure and Physicochemical Properties
Actinomycin D possesses a unique and complex chemical architecture that is central to its biological activity. The molecule consists of a planar phenoxazone ring chromophore linked to two identical pentapeptide lactone rings.
Table 1: Physicochemical Properties of Actinomycin D
| Property | Value |
| Molecular Formula | C₆₂H₈₆N₁₂O₁₆ |
| Molecular Weight | 1255.4 g/mol |
| Appearance | Bright red crystalline powder |
| Melting Point | ~241-243 °C (decomposes) |
| Solubility | Soluble in acetone and alcohol; sparingly soluble in water. |
| UV-Vis λmax | ~443 nm |
Experimental Protocols
Isolation and Purification of Actinomycin D
The following is a generalized protocol for the isolation and purification of actinomycins from Streptomyces fermentation broth.
Workflow for Actinomycin Isolation
Caption: Generalized workflow for the isolation and purification of Actinomycin D.
-
Fermentation: A pure culture of the Streptomyces strain is inoculated into a suitable production medium (e.g., starch casein nitrate broth) and incubated for 7-10 days at 28-30°C with shaking.
-
Extraction: The fermentation broth is centrifuged to remove the mycelia. The resulting supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is concentrated and subjected to column chromatography on silica gel. Fractions are eluted with a gradient of solvents (e.g., chloroform-methanol).
-
Purification: Fractions showing bioactivity are pooled and further purified by high-performance liquid chromatography (HPLC) on a C18 column.[3]
-
Structure Elucidation: The purified compound is characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible spectroscopy, to confirm its identity as Actinomycin D.
Bioactivity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of Actinomycin D can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the purified Actinomycin D in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of Actinomycin D that completely inhibits visible bacterial growth.
Biosynthesis and Signaling Pathways
The biosynthesis of Actinomycin D is a complex process orchestrated by a large non-ribosomal peptide synthetase (NRPS) enzyme complex.
Simplified Biosynthetic Pathway of Actinomycin D
Caption: Simplified overview of the Actinomycin D biosynthetic pathway.
The biosynthesis begins with the conversion of tryptophan to 4-methyl-3-hydroxyanthranilic acid (4-MHA), which serves as the precursor for the chromophore. The 4-MHA molecule is then loaded onto the NRPS assembly line, where it is sequentially condensed with the amino acids L-threonine, D-valine, L-proline, sarcosine, and L-N-methylvaline to form a pentapeptide chain. Two of these 4-MHA-pentapeptide monomers are then oxidatively condensed to form the final Actinomycin D molecule.
Biological Activity and Mechanism of Action
Actinomycin D is a potent cytotoxic agent with both antibacterial and anticancer properties. Its primary mechanism of action involves the intercalation of its phenoxazone chromophore into the minor groove of double-stranded DNA, preferentially at GpC (guanine-cytosine) sequences. This binding physically obstructs the progression of RNA polymerase, thereby inhibiting transcription.
Mechanism of Action of Actinomycin D
Caption: The mechanism of action of Actinomycin D leading to cell death.
This inhibition of RNA synthesis ultimately leads to a downstream inhibition of protein synthesis, cell cycle arrest, and the induction of apoptosis (programmed cell death).
Table 2: Bioactivity Data for Actinomycin D and Related Compounds
| Compound | Target Organism/Cell Line | Bioactivity (MIC or IC₅₀) | Reference |
| Actinomycin D | Methicillin-resistant S. aureus (MRSA) | 3.125 - 12.5 µg/mL (MIC) | [3] |
| Actinomycin D | Vancomycin-resistant Enterococcus (VRE) | 1.95 - 31.25 µg/mL (MIC) | [3] |
| Actinomycin D | MCF-7 (human breast cancer) | ~1 nM (IC₅₀) | [3] |
| Actinomycin X₂ | Methicillin-resistant S. aureus (MRSA) | 1.56 - 12.5 µg/mL (MIC) | [3] |
| Actinomycin X₂ | MCF-7 (human breast cancer) | 0.8 - 1.8 nM (IC₅₀) | [3] |
Conclusion
While the identity of "this compound" remains elusive in the current body of scientific literature, the study of well-characterized analogs such as Actinomycin D provides a robust framework for understanding this important class of natural products. The intricate biosynthesis, potent biological activity, and unique mechanism of action of actinomycins continue to make them a subject of intense research, both for their therapeutic potential and as tools for molecular biology. Further exploration of novel Streptomyces strains from unique environments may yet reveal new additions to the actinomycin family, potentially including the yet-to-be-characterized this compound.
References
- 1. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actinomycin-Producing Endophytic Streptomyces parvulus Associated with Root of Aloe vera and Optimization of Conditions for Antibiotic Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification, Bioactivity, and Productivity of Actinomycins from the Marine-Derived Streptomyces heliomycini - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Actinomycin E2 Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinomycins are a class of potent chromopeptide antibiotics produced by various Streptomyces species, with significant applications in molecular biology and cancer chemotherapy. This technical guide provides a comprehensive overview of the biosynthesis of Actinomycin E2, a lesser-studied but important member of the actinomycin family. The guide details the enzymatic machinery, precursor molecules, and the non-ribosomal peptide synthesis pathway leading to the formation of this compound. It includes a comparative analysis with the well-characterized Actinomycin D biosynthesis. Furthermore, this document presents quantitative data on actinomycin production, detailed experimental protocols for key biosynthetic studies, and a visualization of the core biosynthetic pathway and its proposed regulatory network.
Introduction
Actinomycins are characterized by a phenoxazinone chromophore linked to two pentapeptide lactone rings. Their biological activity, primarily the inhibition of transcription by intercalating into DNA, has made them invaluable tools in molecular biology and effective chemotherapeutic agents. While Actinomycin D is the most studied member of this family, other actinomycins, such as this compound, exhibit variations in their pentapeptide chains, which can influence their biological activity and pharmacological properties. Understanding the biosynthesis of these analogs is crucial for bioengineering novel actinomycin derivatives with improved therapeutic indices.
This compound is distinguished from Actinomycin D by the substitution of D-valine with D-isoleucine and L-N-methyl-valine with L-N-methyl-isoleucine in its pentapeptide chains. This guide will dissect the biosynthetic pathway responsible for the assembly of this unique molecule.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process orchestrated by a large enzymatic complex encoded by a dedicated biosynthetic gene cluster (BGC). The pathway can be broadly divided into three major stages:
-
Chromophore Precursor Synthesis: The formation of the phenoxazinone chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA).
-
Non-Ribosomal Peptide Synthesis: The assembly of the two pentapeptide lactone chains on a non-ribosomal peptide synthetase (NRPS) template.
-
Final Assembly: The oxidative condensation of two 4-MHA-pentapeptide lactone monomers to form the mature this compound molecule.
Synthesis of the Chromophore Precursor: 4-methyl-3-hydroxyanthranilic acid (4-MHA)
The biosynthesis of the actinomycin chromophore begins with the amino acid L-tryptophan. A series of enzymatic modifications converts L-tryptophan into the key precursor, 4-MHA. The proposed pathway involves the following steps:
-
Tryptophan 2,3-dioxygenase: This enzyme catalyzes the oxidation of L-tryptophan to N-formylkynurenine.
-
Kynurenine formamidase: This enzyme hydrolyzes N-formylkynurenine to L-kynurenine.
-
Kynurenine 3-monooxygenase: This enzyme hydroxylates L-kynurenine to 3-hydroxykynurenine.
-
Kynureninase: This enzyme cleaves 3-hydroxykynurenine to 3-hydroxyanthranilic acid.
-
3-hydroxyanthranilate 4-methyltransferase: This enzyme catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of 3-hydroxyanthranilic acid at the 4-position to yield 4-MHA.
Non-Ribosomal Peptide Synthesis of the Pentapeptide Lactone
The assembly of the pentapeptide chains of this compound is carried out by a multi-modular NRPS system. Each module is responsible for the incorporation of a specific amino acid. The pentapeptide chains of this compound are composed of L-threonine, D-isoleucine, L-proline, sarcosine (N-methylglycine), and L-N-methyl-isoleucine.
The NRPS machinery consists of a series of domains that perform specific functions:
-
Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids on adjacent modules.
-
Epimerization (E) domain: Converts an L-amino acid to its D-epimer. In the case of this compound, this domain is responsible for the formation of D-isoleucine.
-
N-Methyltransferase (MT) domain: Methylates the amino group of the tethered amino acid, as seen in the formation of sarcosine and L-N-methyl-isoleucine.
-
Thioesterase (TE) domain: Catalyzes the release of the fully assembled pentapeptide chain, often accompanied by cyclization to form the lactone ring.
The assembly of the 4-MHA-pentapeptide lactone for this compound proceeds as follows:
-
Initiation: The 4-MHA precursor is activated by a specific A-domain and loaded onto a discrete T-domain.
-
Elongation: The NRPS modules sequentially incorporate L-threonine, L-isoleucine (which is then epimerized to D-isoleucine), L-proline, glycine (which is then N-methylated to sarcosine), and L-isoleucine (which is then N-methylated to L-N-methyl-isoleucine).
-
Termination and Cyclization: The TE domain catalyzes the intramolecular cyclization between the carboxyl group of the C-terminal L-N-methyl-isoleucine and the hydroxyl group of the N-terminal L-threonine, releasing the 4-MHA-pentapeptide lactone.
Final Assembly of this compound
The final step in the biosynthesis of this compound is the oxidative condensation of two molecules of the 4-MHA-pentapeptide lactone. This reaction is catalyzed by the enzyme phenoxazinone synthase (PHS), a copper-containing oxidase. The reaction involves the formation of a phenoxazinone ring system from the two 4-MHA moieties, resulting in the characteristic chromophore of the actinomycin molecule.
Quantitative Data
Quantitative data on the biosynthesis of actinomycins is crucial for optimizing production and for understanding the efficiency of the enzymatic pathway. While specific data for this compound is limited, data from related actinomycins can provide valuable insights.
| Parameter | Actinomycin D | Actinomycin X2 | Actinomycin V | Reference |
| Maximum Yield (Shake Flask) | 850 mg/L | 617.4 mg/L | 452.0 mg/L | [1][2][3] |
| Maximum Yield (Bioreactor) | ~2 g/L | - | - | [4] |
Table 1: Production Yields of Various Actinomycins.
| Enzyme/Complex | Substrate | Kinetic Parameter | Value | Organism/System | Reference |
| Phenoxazinone synthase-like Co(II)-Co(III) complex | o-aminophenol | kcat | 1.2 - 11.5 h-1 | Synthetic model | [5] |
| Phenoxazinone synthase-mimetic Cu(II) complexes | o-aminophenol | Kcat/KM | 12 - 44 M-1s-1 | Synthetic model | [6] |
Table 2: Kinetic Parameters of Phenoxazinone Synthase and Mimics. Note: Data from native actinomycin-producing organisms is scarce.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of actinomycin biosynthesis.
Protocol for Gene Knockout in Streptomyces using CRISPR/Cas9
This protocol outlines a general method for creating gene deletions in Streptomyces, which can be adapted to target genes in the this compound biosynthetic cluster.
Materials:
-
Streptomyces strain of interest
-
pCRISPomyces-2 plasmid
-
E. coli ET12567/pUZ8002 (for conjugation)
-
Appropriate antibiotics for selection (e.g., apramycin, nalidixic acid)
-
ISP4 medium for conjugation
-
Reagents for PCR, Gibson assembly, and plasmid purification
Procedure:
-
Design sgRNA: Design a 20-bp sgRNA sequence targeting the gene of interest.
-
Construct the CRISPR/Cas9 plasmid:
-
Synthesize and anneal complementary oligonucleotides encoding the sgRNA.
-
Clone the annealed sgRNA into the pCRISPomyces-2 vector.
-
-
Design and amplify homology arms:
-
Design primers to amplify ~1.5 kb regions flanking the target gene (homology arms).
-
Perform PCR to amplify the upstream and downstream homology arms from the Streptomyces genomic DNA.
-
-
Assemble the final knockout plasmid:
-
Linearize the pCRISPomyces-2 vector containing the sgRNA.
-
Use Gibson assembly to ligate the upstream and downstream homology arms into the linearized vector.
-
-
Conjugation:
-
Transform the final plasmid into E. coli ET12567/pUZ8002.
-
Grow the E. coli donor strain and the Streptomyces recipient strain to mid-log phase.
-
Mix the donor and recipient cells and plate on ISP4 medium.
-
Incubate at 30°C for 16-20 hours.
-
-
Selection of exconjugants:
-
Overlay the conjugation plates with water containing apramycin and nalidixic acid.
-
Incubate at 30°C until colonies appear.
-
-
Screening for double-crossover mutants:
-
Patch the exconjugant colonies onto media with and without apramycin to identify colonies that have lost the plasmid.
-
Perform colony PCR using primers flanking the target gene to confirm the deletion.
-
-
Sequence verification: Sequence the PCR product from the putative knockout mutant to confirm the deletion at the nucleotide level.[5][7][8]
Protocol for In Vitro NRPS Adenylation Domain Activity Assay
This continuous spectrophotometric assay measures the activity of the adenylation (A) domain of an NRPS.
Materials:
-
Purified A-domain or NRPS module
-
ATP
-
Amino acid substrate (e.g., L-isoleucine)
-
Hydroxylamine
-
Inorganic pyrophosphatase (IPP)
-
Purine nucleoside phosphorylase (PNP)
-
7-methylthioguanosine (MESG)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the reaction mixture: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, ATP, amino acid substrate, hydroxylamine, IPP, PNP, and MESG.
-
Initiate the reaction: Add the purified A-domain enzyme to the reaction mixture to start the reaction.
-
Monitor the reaction: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 360 nm over time. The formation of 7-methylthioguanine from MESG, which is coupled to the release of pyrophosphate from the adenylation reaction, results in this absorbance change.
-
Calculate the initial rate: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine kinetic parameters: By varying the concentration of the amino acid substrate and measuring the corresponding initial rates, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.[2][9]
Regulation of Actinomycin Biosynthesis
The production of actinomycins is tightly regulated at the transcriptional level, often in response to nutritional signals and developmental cues. While a complete signaling cascade for this compound is not fully elucidated, studies on other actinomycins and related antibiotics in Streptomyces suggest a complex regulatory network.
Key regulatory elements include:
-
Streptomyces Antibiotic Regulatory Proteins (SARPs): These are a family of transcriptional activators that often reside within the biosynthetic gene cluster and directly activate the expression of the biosynthetic genes.
-
Two-Component Systems (TCSs): These systems, consisting of a sensor kinase and a response regulator, allow the cell to sense and respond to environmental stimuli. Specific TCSs have been implicated in the regulation of antibiotic production.
-
Global Regulatory Proteins: Proteins that control primary metabolism and development can also exert an influence on secondary metabolism, including actinomycin production.
A proposed simplified regulatory scheme involves the perception of an external signal (e.g., nutrient limitation) by a sensor kinase, which then phosphorylates a response regulator. This activated response regulator can then directly or indirectly (through a cascade involving a SARP) activate the transcription of the actinomycin biosynthetic genes.
Conclusion
The biosynthesis of this compound is a complex and fascinating process that relies on the coordinated action of a suite of specialized enzymes. While sharing a common chromophore with other actinomycins, the unique amino acid composition of its pentapeptide chains, particularly the incorporation of isoleucine derivatives, highlights the diversity-generating capabilities of NRPS systems. This technical guide has provided a detailed overview of the biosynthetic pathway, presented available quantitative data, offered detailed experimental protocols, and visualized the key molecular processes. Further research into the specificities of the this compound NRPS and the elucidation of its complete regulatory network will be crucial for harnessing the full potential of this molecule and for the rational design of novel actinomycin analogs with enhanced therapeutic properties.
References
- 1. Production of actinomycin-D by the mutant of a new isolate of Streptomyces sindenensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 6. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Actinomycin E2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Actinomycin E2, a potent chromopeptide antibiotic. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, comprehensive experimental protocols, and visualizations of its biosynthetic and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Spectroscopic Data
The following tables summarize the key NMR and MS data for this compound, also known as Actinomycin X2.
Nuclear Magnetic Resonance (NMR) Data
The 1H and 13C NMR data for this compound were acquired in chloroform-d (CDCl3).
Table 1: 1H NMR Spectroscopic Data for this compound (in CDCl3) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| --- | --- | --- | --- |
| Data not fully available in search results | |||
Table 2: 13C NMR Spectroscopic Data for this compound (in CDCl3) [1]
| Chemical Shift (δ) ppm | Assignment |
| --- | --- |
| Data not fully available in search results | |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) data was obtained using electrospray ionization (ESI).
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | m/z [M+H]+ | Source |
| [M+H]+ | 1269.6173 | [1] |
| [M]+ | 1269.3968 | [2] |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of purified this compound is dissolved in deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The concentration is typically in the range of 5-10 mg/mL.
Instrumentation: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 MHz instrument.
1H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
13C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of 13C.
-
Temperature: 298 K.
Data Processing: The raw data is processed using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm).
High-Resolution Mass Spectrometry (HR-MS)
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile/water with 0.1% formic acid to promote protonation.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Capillary Voltage: 3.5-4.5 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: m/z 100-2000.
-
Analyzer Mode: High resolution.
Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the protonated molecule [M+H]+. The elemental composition is then calculated using the instrument's software, which should match the expected formula for this compound (C63H88N12O16).
Visualizations
The following diagrams illustrate the biosynthetic pathway of Actinomycin and the signaling pathway for its induction of immunogenic cell death.
References
Navigating the Properties of Actinomycins: A Technical Guide to the Solubility and Stability of Actinomycin D
A Note on Specificity: While this guide seeks to provide in-depth technical information on Actinomycin E2, publicly available research and data predominantly focus on the closely related and more widely studied compound, Actinomycin D. The following information, therefore, pertains to Actinomycin D, offering a robust framework for understanding the physicochemical properties and biological interactions of this class of potent therapeutic agents. Researchers investigating this compound may find these data for Actinomycin D to be a valuable initial reference point.
Core Quantitative Data: Solubility and Stability of Actinomycin D
For researchers and drug development professionals, understanding the solubility and stability of a compound is paramount for its effective application in experimental and therapeutic settings. The following tables summarize the available quantitative data for Actinomycin D.
Table 1: Solubility of Actinomycin D in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 79.65 mM | May require sonication for complete dissolution[1]. |
| Ethanol | 1 g in ~8 mL | - | - |
| Water (10°C) | 1 g in 25 mL | - | - |
| Water (37°C) | 1 g in 1000 mL | - | Solubility decreases with increasing temperature[2]. |
| Acetonitrile | 1 mg/mL | - | - |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL | 1.99 mM | A common vehicle for in vivo studies, resulting in a clear solution[1]. |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 2.08 mg/mL | 1.66 mM | Results in a suspended solution and may require sonication[1]. |
Table 2: Stability Profile of Actinomycin D
| Condition | Stability Information | Recommendations |
| Light Exposure | Highly sensitive to light, especially in dilute solutions[2][3]. | Protect solutions from light by using amber vials or covering with aluminum foil. |
| pH | Incompatible with strong acids and strong bases[2][3]. | Maintain solutions at a neutral pH unless experimentally required. |
| Temperature | Stable in aqueous solutions when stored at 2-8°C[3]. | Store stock solutions and dilutions at recommended refrigerated temperatures. |
| Reactivity | Incompatible with strong oxidizing agents[2][3]. | Avoid contact with strong oxidizing agents to prevent degradation. |
Experimental Protocols: Methodologies for Key Experiments
A critical aspect of utilizing Actinomycin D in research is the ability to perform reliable and reproducible experiments. The following section details a common experimental protocol involving Actinomycin D: the mRNA stability assay.
mRNA Stability Assay Using Transcription Inhibition by Actinomycin D
This protocol is widely used to determine the half-life of specific mRNA transcripts by inhibiting global transcription and measuring the decay rate of the target mRNA over time.
Objective: To measure the stability of a target mRNA transcript in cultured cells.
Materials:
-
Cultured cells of interest
-
Actinomycin D stock solution (e.g., 5 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR primers for the target gene and a stable housekeeping gene
-
qPCR master mix and instrument
Methodology:
-
Cell Seeding: Seed cells in appropriate culture plates to achieve a confluency of 70-80% on the day of the experiment.
-
Actinomycin D Treatment:
-
Prepare a working solution of Actinomycin D in pre-warmed cell culture medium to a final concentration that effectively inhibits transcription in the specific cell line (typically 1-5 µg/mL)[4].
-
Remove the existing medium from the cells and replace it with the Actinomycin D-containing medium. This is time point zero (t=0).
-
-
Time Course Collection:
-
Immediately harvest the cells from the t=0 plate.
-
Incubate the remaining plates and harvest cells at subsequent time points (e.g., 1, 3, 5 hours)[4].
-
-
RNA Extraction: At each time point, wash the cells with PBS and extract total RNA using a standard RNA extraction kit according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the target mRNA and a stable housekeeping gene.
-
The relative abundance of the target mRNA at each time point is calculated and normalized to the housekeeping gene.
-
-
Data Analysis: The decay rate and half-life of the target mRNA are determined by plotting the relative mRNA abundance against time and fitting the data to a one-phase decay model[5].
Visualizing Workflows and Pathways
To further elucidate the experimental and biological context of Actinomycin D, the following diagrams, generated using the DOT language, illustrate a typical workflow and a key signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Dactinomycin | C62H86N12O16 | CID 457193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Actinomycin D CAS#: 50-76-0 [m.chemicalbook.com]
- 4. dovepress.com [dovepress.com]
- 5. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Nuances: A Technical Guide to the Structural Differences Between Actinomycin E2 and Actinomycin D
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide detailing the core structural distinctions between two potent antitumor antibiotics, Actinomycin E2 and Actinomycin D. This guide provides a comprehensive analysis of their molecular architecture, supported by quantitative data, detailed experimental methodologies, and visual representations of their structures and related pathways.
Actinomycin D, a well-established chemotherapeutic agent, and its lesser-known counterpart, this compound, both belong to the actinomycin family of chromopeptide lactones. These molecules share a common phenoxazone chromophore responsible for their DNA intercalating properties, but critically, they differ in the composition of their two pentapeptide lactone rings. These differences, though subtle, can have a significant impact on their biological activity and therapeutic potential.
Core Structural Dissimilarity: The Pentapeptide Lactone Chains
The fundamental structural variance between this compound and Actinomycin D lies within the amino acid sequences of their respective pentapeptide lactone rings. While both possess a bicyclic structure originating from a shared biosynthetic pathway, the specific amino acid residues at certain positions distinguish one from the other.
Actinomycin D is characterized by two identical pentapeptide lactone chains with the following sequence:
-
L-threonine
-
D-valine
-
L-proline
-
Sarcosine (N-methylglycine)
-
N-methyl-L-valine
In contrast, This compound incorporates different amino acid residues, leading to a higher molecular weight. The precise, confirmed sequence of this compound's pentapeptide chains consists of:
-
L-threonine
-
D-isoleucine
-
L-proline
-
Sarcosine (N-methylglycine)
-
N-methyl-L-isoleucine
This substitution of valine residues in Actinomycin D with isoleucine residues in this compound accounts for the difference in their molecular formulas and is the primary structural distinction.
A logical diagram illustrating the relationship between the general actinomycin structure and the specific variations in Actinomycin D and E2 is presented below.
Comparative Physicochemical and Biological Data
The structural alterations between this compound and Actinomycin D give rise to differences in their physicochemical properties and biological activities. The following table summarizes key quantitative data for easy comparison.
| Property | Actinomycin D | This compound | Reference(s) |
| Molecular Formula | C62H86N12O16 | C66H94N12O16 | [1] |
| Molecular Weight | 1255.42 g/mol | 1311.53 g/mol | [1] |
| CAS Number | 50-76-0 | 200245-77-6 | [1] |
| Appearance | Bright red crystalline powder | Data not readily available | |
| Biological Activity | Potent antitumor and antibiotic agent | Expected to have similar biological activity |
Experimental Protocols for Structural Elucidation
The determination of the precise chemical structures of complex natural products like actinomycins relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments utilized in the structural elucidation of these compounds.
Amino Acid Analysis by Hydrolysis and Chromatography
Objective: To identify and quantify the constituent amino acids of the pentapeptide chains.
Methodology:
-
Hydrolysis: A purified sample of the actinomycin is subjected to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours in a sealed, evacuated tube) to break the peptide bonds and release the individual amino acids.
-
Derivatization: The amino acid hydrolysate is derivatized to enhance volatility and facilitate separation. A common method is esterification followed by acylation.
-
Chromatographic Separation: The derivatized amino acids are separated and identified using a high-resolution technique such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Quantification: The relative amounts of each amino acid are determined by comparing the peak areas of the sample to those of known amino acid standards.
An illustrative workflow for this process is provided below.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact molecular weight and elemental composition of the intact molecule and its fragments.
Methodology:
-
Sample Introduction: The purified actinomycin sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented within the mass spectrometer, and the masses of the resulting fragment ions are measured. This provides information about the sequence of amino acids in the peptide chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed three-dimensional structure of the molecule in solution, including the connectivity of atoms and their spatial relationships.
Methodology:
-
Sample Preparation: A concentrated solution of the purified actinomycin is prepared in a suitable deuterated solvent.
-
1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired to identify the types of protons and carbons present in the molecule.
-
2D NMR: A suite of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between atoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule.
Signaling Pathways and Mechanism of Action
Actinomycins exert their cytotoxic effects primarily by intercalating into DNA, thereby inhibiting transcription. The phenoxazone chromophore inserts between guanine-cytosine base pairs, while the pentapeptide lactone rings reside in the minor groove of the DNA double helix. This binding event physically obstructs the progression of RNA polymerase along the DNA template, leading to a global inhibition of RNA synthesis and subsequent cell death.
The following diagram illustrates the simplified signaling pathway of Actinomycin D-induced apoptosis.
While this compound is expected to have a similar mechanism of action due to its structural similarity to Actinomycin D, the subtle differences in the peptide chains may influence its DNA binding affinity, sequence specificity, and overall cytotoxic potency. Further comparative studies are warranted to fully elucidate these potential differences.
This technical guide serves as a foundational resource for understanding the key structural differences between this compound and Actinomycin D. The provided data and methodologies offer a framework for further research into the therapeutic potential of these complex natural products.
References
Methodological & Application
Application Notes and Protocols for Actinomycin in Cell Culture
A Note on Nomenclature: The following application notes and protocols are centered on Actinomycin D. Extensive research revealed a scarcity of specific data for "Actinomycin E2," suggesting a possible typographical error in the original query. Actinomycin D is a well-characterized and widely used compound in cell culture for inducing apoptosis and cell cycle arrest.
Introduction
Actinomycin D is a potent polypeptide antibiotic isolated from Streptomyces species. It is a well-established antineoplastic agent that functions as a transcription inhibitor.[1][2] By intercalating into DNA at guanine-cytosine-rich regions, Actinomycin D obstructs the progression of RNA polymerase, thereby inhibiting the synthesis of RNA.[1][3] This action leads to the induction of cell cycle arrest and apoptosis, making it a valuable tool in cancer research and for studying cellular processes related to transcription and cell death.[1][2][4]
Mechanism of Action
Actinomycin D exerts its cytotoxic effects primarily by inhibiting transcription.[1] At high concentrations (>1 µg/mL), it broadly inhibits all forms of RNA synthesis, while at lower concentrations (<100 ng/mL), it preferentially inhibits ribosomal RNA (rRNA) synthesis.[4] This inhibition of transcription leads to a cascade of downstream effects:
-
p53 Activation: By disrupting ribosomal biogenesis, Actinomycin D can induce nucleolar stress, which in turn leads to the stabilization and activation of the tumor suppressor protein p53.[4]
-
Induction of Apoptosis: Activated p53 can then transcriptionally activate pro-apoptotic genes, leading to the initiation of the intrinsic apoptotic pathway.[4] Actinomycin D can also enhance the extrinsic pathway of apoptosis.[3]
-
Cell Cycle Arrest: The inhibition of essential transcripts, including those for cyclins, can lead to cell cycle arrest, primarily at the G1 phase.[1][5]
Quantitative Data Summary
The effective concentration of Actinomycin D can vary significantly depending on the cell line and the experimental objective. The following table summarizes reported cytotoxic concentrations.
| Cell Line | Assay Type | IC50 / Effective Concentration | Treatment Duration | Reference |
| Aerodigestive Tract Cancer Cell Lines | Varies | 0.021–2.96 nM (IC50) | Not Specified | [4] |
| HCT-116 (Colorectal Cancer) | MTT | 2.85 ± 0.10 nM (IC50) | 48 hours | [6] |
| HT-29 (Colorectal Cancer) | MTT | 6.38 ± 0.46 nM (IC50) | 48 hours | [6] |
| SW620 (Colorectal Cancer) | MTT | 6.43 ± 0.16 nM (IC50) | 48 hours | [6] |
| SW480 (Colorectal Cancer) | MTT | 8.65 ± 0.31 nM (IC50) | 48 hours | [6] |
| PANC-1 (Pancreatic Cancer) | MTT | 1-100 ng/mL | 24-96 hours | [5][7] |
| MG63 (Osteosarcoma) | Proliferation Assay | 1 µM - 5 µM | 2-24 hours | [1] |
| HepG2 (Hepatocellular Carcinoma) | MTT, Flow Cytometry | 1 µM - 5 µM | 24-48 hours | [8][9] |
| U2OS (Osteosarcoma) | Cell Cycle Analysis | 5 nM | 24-48 hours | [10] |
Experimental Protocols
1. Preparation and Storage of Actinomycin D Stock Solution
Actinomycin D is typically supplied as a red, crystalline powder.[2] It is light-sensitive and hygroscopic.[2]
-
Reconstitution: Prepare a stock solution by dissolving Actinomycin D in a suitable solvent such as DMSO, acetone, or acetonitrile at a concentration of 1-10 mg/mL.[2] For cell culture applications, sterile DMSO is recommended.
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light.[2] Frozen aliquots of a concentrated stock solution are generally stable for at least one month.[2] Avoid repeated freeze-thaw cycles. Dilute solutions of Actinomycin D are not stable and should be prepared fresh for each experiment.[2]
2. General Protocol for Treatment of Cultured Cells
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA extraction) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the Actinomycin D stock solution. Dilute the stock solution to the desired final concentration using pre-warmed complete cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of Actinomycin D. Include a vehicle control (medium with the same concentration of DMSO used for the highest Actinomycin D concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 24, 48 hours) at 37°C and 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as a cell viability assay, apoptosis detection, or molecular analysis.
3. Protocol for Cell Viability (MTT) Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of Actinomycin D concentrations as described in the general protocol.
-
MTT Reagent Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
4. Protocol for Apoptosis Detection by Hoechst Staining
-
Cell Treatment: Grow cells on glass coverslips in a multi-well plate and treat with Actinomycin D.
-
Cell Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and then stain with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto microscope slides, and visualize under a fluorescence microscope. Apoptotic cells will exhibit condensed, fragmented, and brightly stained nuclei.
Visualizations
Caption: Mechanism of Actinomycin D-induced cytotoxicity.
Caption: General experimental workflow for cell culture studies.
References
- 1. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pnas.org [pnas.org]
- 4. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Actinomycin as a Transcription Inhibitor
A Note on Actinomycin Analogs: While this document focuses on the well-characterized transcription inhibitor Actinomycin D (Dactinomycin), it is important to acknowledge the existence of other actinomycin analogs, such as Actinomycin E2. This compound is a distinct chemical entity with the CAS number 1402-42-2 and a molecular formula of C66H94N12O16. However, detailed public-domain experimental data, protocols, and efficacy information specifically for this compound are limited. In contrast, Actinomycin D is extensively studied and widely used as a potent inhibitor of transcription in both research and clinical settings. The protocols and data presented herein for Actinomycin D serve as a comprehensive guide for researchers utilizing actinomycins for transcription inhibition and can likely be adapted for less-characterized analogs with appropriate optimization.
Introduction to Actinomycin D
Actinomycin D is a polypeptide antibiotic isolated from soil bacteria of the genus Streptomyces. It is a potent transcription inhibitor and is widely used in cell biology to inhibit transcription and for the treatment of certain cancers.[1][2][3] Its mechanism of action involves the intercalation into duplex DNA, which subsequently obstructs the progression of RNA polymerase, leading to an inhibition of RNA synthesis.[3] This inhibitory effect is particularly potent for RNA polymerase I, which is responsible for ribosomal RNA transcription.[4]
Mechanism of Action
Actinomycin D binds to DNA at the transcription initiation complex, preventing the elongation of the RNA chain by RNA polymerase.[2][3] The phenoxazone ring of the Actinomycin D molecule intercalates between adjacent guanine-cytosine base pairs in the DNA, while its two cyclic pentapeptide chains extend over the minor groove of the DNA helix. This stable complex with DNA effectively blocks the movement of RNA polymerase along the DNA template.[1]
Caption: Mechanism of Actinomycin D as a transcription inhibitor.
Quantitative Data
The efficacy of Actinomycin D can vary significantly depending on the cell line and experimental conditions. The following table summarizes key quantitative data from various studies.
| Cell Line | Assay Type | Parameter | Value | Reference |
| A2780 (human ovarian cancer) | Cytotoxicity | IC50 | 0.0017 µM | [1] |
| A549 (human lung carcinoma) | Cell Viability (Alamar Blue) | EC50 (48h) | 0.000201 µM | [1] |
| PC3 (human prostate cancer) | Cell Viability (Alamar Blue) | EC50 (48h) | 0.000276 µM | [1] |
| MG63 (human osteosarcoma) | Cell Proliferation (SRB) | Inhibition | Significant at 1 µM and 5 µM | [5] |
| MG63 (human osteosarcoma) | Apoptosis (Hoechst staining) | Apoptotic cells (5 µM) | 23.2% (2h), 55.5% (24h) | [5] |
| Pancreatic Cancer Cells | Cell Viability | Apoptosis induction | 1-100 ng/mL (24-96h) | [6] |
| Various Cancer Cell Lines | Cell Viability (ATPlite) | Synergistic killing with RG7787 | 10 ng/mL | [4] |
| A549 (p53 wild-type) | Cytotoxicity (MTT) | IC50 (48h) | 0.68 ± 0.06 nmol/L | [7] |
| NCI-H1299 (p53-deficient) | Cytotoxicity (MTT) | IC50 (48h) | 16.37 ± 1.07 nmol/L | [7] |
| BEAS-2B (normal human bronchial) | Cytotoxicity (MTT) | IC50 (48h) | 4.20 ± 0.48 nmol/L | [7] |
Experimental Protocols
Protocol 1: Determination of mRNA Stability using Actinomycin D
This protocol is used to measure the decay rate (half-life) of specific mRNA transcripts following the inhibition of new RNA synthesis.[8]
Materials:
-
Cell culture medium
-
Actinomycin D stock solution (1 mg/mL in DMSO)
-
TRI Reagent or other RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for gene of interest and a housekeeping gene
-
DNase I
Procedure:
-
Seed cells in multiple wells or plates to allow for harvesting at different time points.
-
Once cells have reached the desired confluency, collect cells from the first well/plate for the t=0 time point.
-
To the remaining wells/plates, add Actinomycin D to the culture medium to a final concentration of 5-10 µg/mL.[8]
-
Incubate the cells and harvest at various time points (e.g., 0, 1, 3, 5 hours).[9]
-
Immediately extract total RNA from the harvested cells using TRI Reagent or a similar method.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using primers for your gene of interest to quantify the remaining mRNA at each time point.
-
Calculate the mRNA half-life by plotting the relative mRNA abundance (normalized to the t=0 time point) against time and fitting an exponential decay curve.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 3. Dactinomycin - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Actinomycin V Suppresses Human Non-Small-Cell Lung Carcinoma A549 Cells by Inducing G2/M Phase Arrest and Apoptosis via the p53-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols for Actinomycin in Cancer Research
A Note on Terminology: The term "Actinomycin E2" in the user query appears to be a less common variant. The vast majority of cancer research literature refers to Actinomycin D (also known as Dactinomycin). This document will focus on Actinomycin D, as it is the well-characterized and clinically relevant compound of the actinomycin family.
Introduction
Actinomycin D is a potent antitumor antibiotic isolated from Streptomyces species. It has been used in the treatment of various cancers for decades. Its primary mechanism of action involves the inhibition of transcription, leading to cell cycle arrest and apoptosis. These application notes provide a summary of its use in cancer research, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Mechanism of Action
Actinomycin D exerts its cytotoxic effects primarily by intercalating into DNA, specifically at G-C rich regions, which physically obstructs the progression of RNA polymerase. This leads to a global inhibition of transcription, with RNA polymerase I (responsible for ribosomal RNA synthesis) being particularly sensitive. The downstream effects of transcription inhibition include:
-
Induction of Apoptosis: By inhibiting the synthesis of anti-apoptotic proteins and promoting the expression of pro-apoptotic factors, Actinomycin D triggers programmed cell death. This can occur through both p53-dependent and -independent pathways.
-
Cell Cycle Arrest: The disruption of the synthesis of key cell cycle regulators, such as cyclins, leads to cell cycle arrest, predominantly in the G1 phase.
-
Downregulation of Stem Cell Factors: Actinomycin D has been shown to downregulate the expression of key stem cell transcription factors, such as Sox2, which may contribute to its efficacy against cancer stem cells.
-
Immunomodulation: Recent studies suggest that Actinomycin D can upregulate MHC I expression on tumor cells, potentially enhancing their recognition and killing by cytotoxic T lymphocytes.
Signaling Pathways
The following diagram illustrates the key signaling pathways affected by Actinomycin D in cancer cells.
Caption: Mechanism of action of Actinomycin D.
Quantitative Data
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 0.0017 | [1] |
| A549 | Lung Cancer | 0.000201 | [1] |
| PC3 | Prostate Cancer | 0.000276 | [1] |
| Ovarian & Placental Cancer Lines (Average) | Gynecologic Cancers | 0.78 ± 0.222 | [2] |
| Glioblastoma Stem Cells | Glioblastoma | Varies by line | [3] |
| Mouse Neural Stem Cells | Normal Brain Tissue | 7.2 | [3] |
| Primary Mixed Mouse Astrocytes | Normal Brain Tissue | 28 | [3] |
Preclinical In Vivo Efficacy
| Cancer Model | Treatment Regimen | Outcome | Reference |
| Recurrent Glioblastoma (Subcutaneous Xenograft) | Not specified | Tumor volume reduced to ~11% of control | [3] |
Clinical Efficacy: Gestational Trophoblastic Neoplasia (GTN)
| Patient Population | Treatment Regimen | Response Rate | Reference |
| Low-risk GTN (failed methotrexate) | 0.5 mg IV daily for 5 days, every 14 days | 75% complete response | [4][5] |
| Low-risk GTN (first-line) | Various | 80.2% complete remission (meta-analysis) | [6] |
Experimental Protocols
Experimental Workflow: In Vitro Drug Screening
The following diagram outlines a typical workflow for screening the in vitro efficacy of Actinomycin D.
Caption: In vitro screening workflow.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Actinomycin D (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Actinomycin D in complete medium.
-
Remove the medium from the wells and add 100 µL of the Actinomycin D dilutions (or vehicle control).
-
Incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Actinomycin D
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Actinomycin D (at a concentration around the IC50) for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry is then used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Actinomycin D
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Actinomycin D for the desired time.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. sgo.org [sgo.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct comparisons of efficacy and safety between actinomycin-D and methotrexate in women with low-risk gestational trophoblastic neoplasia: a meta-analysis of randomized and high-quality non-randomized studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction Using Actinomycin E2
Introduction
Actinomycins are a class of polypeptide antibiotics isolated from Streptomyces species.[1] They are potent cytotoxic agents that have been utilized in cancer chemotherapy.[2] The primary mechanism of action for actinomycins is the intercalation into DNA, primarily at G-C rich regions, which physically obstructs the progression of RNA polymerase, thereby inhibiting gene transcription.[1][3] This disruption of RNA synthesis leads to a cascade of cellular events, culminating in the induction of programmed cell death, or apoptosis.[2][4]
Actinomycin-induced apoptosis can be triggered through multiple pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspase cascades, changes in mitochondrial membrane potential, and DNA fragmentation.[4] The p53 tumor suppressor protein often plays a role in actinomycin-induced apoptosis, but p53-independent mechanisms have also been observed.[4]
These compounds are valuable tools in the laboratory for studying the mechanisms of apoptosis and for screening potential anti-cancer drugs. Their potent and relatively rapid induction of apoptosis makes them a reliable positive control in various apoptosis assays.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Actinomycin D in various cancer cell lines, providing a reference for determining appropriate concentrations for apoptosis induction assays with Actinomycin E2.
| Cell Line Type | Cell Line | IC50 (Concentration) | Duration of Treatment | Reference |
| Pancreatic Cancer | PANC-1 | 1-100 ng/mL | 24-96 hours | [3] |
| Chronic Lymphocytic Leukemia | CLL | 0.02-0.08 µM | 48 hours | [3] |
| Ovarian Cancer | A2780 | 0.0017 µM | Not Specified | [5] |
| Lung Carcinoma | A549 | 0.000201 µM | 48 hours | [5] |
| Prostate Cancer | PC3 | 0.000276 µM | 48 hours | [5] |
| Neuroblastoma | SK-N-JD | ~0.3 nM | 48 hours | [4] |
| Neuroblastoma | LA1-55n | ~1 nM | 48 hours | [4] |
Signaling Pathways
Actinomycin D is known to induce apoptosis through complex signaling networks. A simplified representation of the key pathways is illustrated below.
References
Application Notes and Protocols: Preparation of Actinomycin Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Note: The following protocol is for Actinomycin D, as "Actinomycin E2" is not a commonly referenced form in scientific literature. It is presumed the user is referring to the widely used Actinomycin D (Dactinomycin).
1. Introduction
Actinomycin D is a potent polypeptide antibiotic isolated from several species of Streptomyces bacteria.[1] It is a well-characterized inhibitor of transcription and was the first antibiotic discovered to possess anti-cancer properties.[1] Its mechanism of action involves intercalating into DNA at the transcription initiation complex, which prevents the elongation of the RNA chain by RNA polymerase.[2] Due to this activity, Actinomycin D is widely used in cell biology as a transcription inhibitor and in oncology for the treatment of various cancers.[1][2] Given its high toxicity and mutagenic properties, strict adherence to safety protocols during handling and preparation is imperative.[3][4]
2. Safety and Handling
Actinomycin D is extremely hazardous and must be handled with the utmost care. It is fatal if swallowed, suspected of causing genetic defects, and may damage fertility or an unborn child.[4][5] It is also extremely corrosive to soft tissues.[6]
-
Engineering Controls: Always handle Actinomycin D powder and concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]
-
Personal Protective Equipment (PPE):
-
Spill and Decontamination: In case of a spill, do not create dust.[3] Clean the area with a 5% trisodium phosphate solution, allowing a contact time of at least 30 minutes to inactivate the Actinomycin D.[3] All cleanup materials should be disposed of as hazardous waste.
-
Disposal: Dispose of all waste, including empty vials, contaminated PPE, and solutions, in accordance with institutional and national regulations for hazardous chemical waste.[3]
3. Quantitative Data Summary
The physical and chemical properties of Actinomycin D are summarized in the table below for quick reference.
| Property | Data | Reference(s) |
| Common Names | Dactinomycin, Actinomycin C1, Cosmegen | [1] |
| CAS Number | 50-76-0 | [1] |
| Molecular Formula | C₆₂H₈₆N₁₂O₁₆ | [1][7] |
| Molecular Weight | 1255.42 g/mol | [1][2] |
| Appearance | Red-orange crystalline powder | [1] |
| Solubility | DMSO: up to 100 mg/mL | [2][8] |
| Ethanol, Methanol | [1][9] | |
| Storage (Powder) | 2-8°C, protect from light and moisture | [1][9][10] |
| Storage (Stock Solution) | -20°C, protect from light | [9] |
4. Experimental Protocol: Preparing a 10 mg/mL Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of Actinomycin D in DMSO.
4.1. Materials and Equipment
-
Actinomycin D powder (e.g., 5 mg vial)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Sterile, light-blocking microcentrifuge tubes or cryovials
-
Vortex mixer
-
Personal Protective Equipment (PPE) as described in Section 2
-
Chemical Fume Hood
4.2. Procedure
-
Preparation: Before opening, allow the Actinomycin D vial to equilibrate to room temperature to prevent condensation of moisture.
-
Reconstitution: Perform all subsequent steps in a chemical fume hood. Carefully open the vial containing the pre-weighed Actinomycin D powder.
-
Solvent Addition: To prepare a 10 mg/mL stock solution from a 5 mg vial, add 500 µL of anhydrous DMSO to the vial.
-
Calculation: Volume (mL) = Mass (mg) / Concentration (mg/mL) = 5 mg / 10 mg/mL = 0.5 mL
-
-
Dissolution: Cap the vial securely and vortex thoroughly until all the powder has completely dissolved. The solution should be a clear, orange-gold color.[11] Visually inspect against a light source to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in light-blocking microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light.[9]
5. Visualizations
Caption: Workflow for preparing Actinomycin D stock solution.
Caption: Mechanism of Actinomycin D transcription inhibition.
References
- 1. agscientific.com [agscientific.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. fishersci.fr [fishersci.fr]
- 8. selleckchem.com [selleckchem.com]
- 9. Actinomycin D CAS#: 50-76-0 [m.chemicalbook.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. globalrph.com [globalrph.com]
Application Notes and Protocols for the In Vivo Experimental Use of Actinomycins, with a Focus on Actinomycin D as a Surrogate for Actinomycin E2
Disclaimer: Extensive literature searches for in vivo experimental data specifically on Actinomycin E2 have yielded limited information. However, a wealth of data exists for Actinomycin D (Dactinomycin), a closely related and well-characterized member of the actinomycin family. The following application notes and protocols are based on the robust preclinical evidence available for Actinomycin D and can serve as a valuable guide for researchers considering in vivo studies with this compound, with the caveat that specific activities and toxicities may vary.
Introduction
Actinomycins are a class of polypeptide antibiotics isolated from Streptomyces species, known for their potent cytotoxic and antineoplastic properties.[1][2] Their primary mechanism of action involves intercalating into DNA at guanine-cytosine-rich regions, which inhibits transcription by DNA-dependent RNA polymerase.[2][3] This disruption of RNA synthesis ultimately leads to the inhibition of protein synthesis and the induction of apoptosis, making them effective agents against various cancers.[3][4][5] Notably, low concentrations of Actinomycin D have been shown to preferentially inhibit rRNA synthesis.[3]
These compounds have been demonstrated to be effective in various preclinical cancer models, including glioblastoma, breast cancer, and osteosarcoma.[5][6][7] In vivo studies have shown that Actinomycin D can significantly reduce tumor growth, increase survival, and downregulate key cancer stem cell markers like Sox2.[6][7] It has also been identified as an inducer of immunogenic cell death (ICD), suggesting it can stimulate an anti-tumor immune response.[8]
This document provides a summary of quantitative data from preclinical in vivo studies of Actinomycin D, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in the design and execution of their own in vivo experiments.
Data Presentation
Table 1: In Vivo Efficacy of Actinomycin D in Glioblastoma Models
| Animal Model | Cell Line | Treatment Dose & Schedule | Outcome | Reference |
| NSG Mice (subcutaneous) | TS9 (recurrent GSC) | 0.1 mg/kg | Tumor volume reduced to ~11% of control | [6] |
| NSG Mice (orthotopic) | TD2 (recurrent GBM) | Not specified | Significantly reduced tumor growth | [6] |
| NSG Mice (orthotopic for survival) | TD2 (recurrent GBM) | 0.1 mg/kg | Increased median survival from 62 to 79 days | [6] |
Table 2: In Vivo Molecular Effects of Actinomycin D
| Animal Model | Cell Line | Treatment | Molecular Effect | Reference |
| NSG Mice (orthotopic) | TD2 (recurrent GBM) | Single dose of ACTD | Significant reduction in Sox2 protein expression | [6] |
| Athymic Nude Mice (subcutaneous) | SK-N-JD (neuroblastoma) | Not specified (15 days) | Regression of tumors | [9] |
Experimental Protocols
Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma model in immunodeficient mice to evaluate the efficacy of Actinomycin D.
Materials:
-
Patient-derived glioblastoma stem-like cells (GSCs) (e.g., TD2 line) expressing luciferase
-
Non-obese diabetic/severe combined immunodeficient gamma null (NSG) mice (8-12 weeks old)
-
Stereotactic injection apparatus
-
Bioluminescent imaging system
-
Actinomycin D (for injection)
-
Vehicle control (e.g., saline)
-
Anesthetics
Procedure:
-
Cell Preparation: Culture luciferase-expressing GSCs under appropriate conditions. Harvest and resuspend the cells in a suitable medium for injection.
-
Stereotactic Intracranial Injection:
-
Anesthetize the NSG mouse.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., right striatum).
-
Slowly inject the GSCs into the brain parenchyma.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish for a set period (e.g., 6 weeks).
-
Monitor tumor growth weekly using bioluminescent imaging.
-
-
Treatment:
-
Randomize mice into treatment and control groups once tumors reach a predetermined size.
-
Administer Actinomycin D (e.g., 0.1 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) over a specified period (e.g., 2 weeks).[6]
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth via bioluminescent imaging.
-
For survival studies, monitor mice until they reach predefined humane endpoints.
-
At the end of the study, euthanize mice and harvest brain tissue for further analysis (e.g., Western blot, immunohistochemistry).
-
Analysis of Protein Expression in Tumor Tissue by Western Blot
This protocol details the procedure for analyzing protein expression (e.g., Sox2) in tumor tissue harvested from treated and control animals.
Materials:
-
Tumor-bearing brain hemisphere
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
Primary antibodies (e.g., anti-Sox2, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization: Homogenize the harvested tumor hemisphere in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Sox2 and a loading control like α-tubulin).[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the expression of the target protein to the loading control.
-
Visualizations
Signaling Pathways and Mechanisms
The primary mechanism of action for Actinomycin D is the inhibition of transcription, which leads to downstream effects on cell survival and protein expression. It has also been shown to induce immunogenic cell death and activate the extrinsic pathway of apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Actinomycin D Down-regulates SOX2 Expression and Induces Death in Breast Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of low doses of actinomycin D on neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Actinomycin Concentration for Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Actinomycin, with a focus on optimizing experimental concentrations. While the user query specified "Actinomycin E2," the vast majority of published research refers to Actinomycin D (Dactinomycin) . The information provided here pertains to Actinomycin D, which is likely the compound of interest for most experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Actinomycin D?
Actinomycin D is a potent antitumor antibiotic that functions as a transcription inhibitor.[1] Its primary mechanism involves intercalating into double-stranded DNA between guanine-cytosine base pairs.[2] This binding disrupts the DNA structure and inhibits DNA-dependent RNA polymerase activity, thereby blocking the synthesis of RNA and subsequently, protein synthesis.[2][3] This disruption of transcription leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death).[1]
Q2: What are typical starting concentrations for in vitro experiments with Actinomycin D?
The optimal concentration of Actinomycin D is highly dependent on the cell line, experimental duration, and the specific biological question being investigated. However, based on published literature, a general starting range can be recommended. For initial dose-response experiments, a broad range from nanomolar (nM) to low micromolar (µM) is often used.
Q3: How does Actinomycin D induce cell death?
Actinomycin D is a potent inducer of apoptosis in a variety of cell types.[1] By inhibiting transcription, it can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways. One of the key pathways implicated in Actinomycin D-induced apoptosis is the p53 tumor suppressor pathway.[4][5] Treatment with Actinomycin D can lead to the activation of p53, which in turn can trigger cell cycle arrest and apoptosis.[4] Additionally, its cytotoxic effects can be mediated through the generation of reactive oxygen species and the activation of the JNK signaling pathway.[4]
Q4: Are there known resistance mechanisms to Actinomycin D?
While not extensively detailed in the initial search, resistance to chemotherapeutic agents like Actinomycin D can occur through various mechanisms. These can include increased drug efflux from the cell mediated by transporters like P-glycoprotein, alterations in the drug's target (DNA topoisomerases), and enhanced DNA repair mechanisms.
Troubleshooting Guide
Issue 1: High variability in experimental results despite consistent protocols.
-
Potential Cause: Degradation or instability of Actinomycin D in solution. One study noted unexplainable variance in antitumor effect even with seemingly consistent solutions.[6]
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of Actinomycin D in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Light Sensitivity: Protect Actinomycin D solutions from light, as it is a light-sensitive compound.
-
Solvent Quality: Ensure the use of high-purity, anhydrous solvents for preparing stock solutions.
-
Consistent Dilution: Use a consistent and validated method for diluting the stock solution to the final working concentration in your cell culture medium.
-
Issue 2: Excessive or unexpected cytotoxicity in control cells.
-
Potential Cause: The chosen cell line may be particularly sensitive to Actinomycin D, or the initial concentration is too high.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Time-Course Experiment: In addition to varying the concentration, assess cell viability at different time points (e.g., 24, 48, 72 hours) to find the optimal treatment duration.
-
Literature Review: Search for literature that has used Actinomycin D on your specific cell line or a similar one to gauge expected sensitivity.
-
Issue 3: No observable effect at expected concentrations.
-
Potential Cause: The cell line may be resistant to Actinomycin D, or the experimental endpoint is not sensitive enough to detect a response.
-
Troubleshooting Steps:
-
Verify Drug Activity: Test the activity of your Actinomycin D stock on a known sensitive cell line to confirm its potency.
-
Alternative Endpoints: Consider using more sensitive assays to detect the effects of Actinomycin D. For example, instead of only measuring cell viability, you could assess the inhibition of transcription (e.g., via qPCR of a short-lived mRNA) or the induction of early apoptotic markers (e.g., Annexin V staining).
-
Increase Concentration/Duration: Cautiously increase the concentration and/or duration of the treatment, while carefully monitoring for non-specific cytotoxic effects.
-
Data Presentation
Table 1: Reported Effective Concentrations of Actinomycin D in Various Cell Lines
| Cell Line | Concentration Range | Effect | Citation |
| PANC-1 (Pancreatic Cancer) | 1-100 ng/mL | Induces apoptosis and inhibits growth | [7] |
| Vascular Smooth Muscle Cells | 80 nM - 8 µM | Inhibits proliferation and arrests cell cycle at G1 | [7] |
| U2OS (Osteosarcoma) | 5 nM | Activates p53 | [5] |
| Chronic Lymphocytic Leukemia (CLL) | 0.02 - 0.08 µM | Induces apoptosis | [7] |
| MG63 (Osteosarcoma) | 1 µM | Inhibits cell replication | [1] |
| Ovarian Cancer (SKOV3, HEY) | 1 nM - 2 nM | Used in combination with photodynamic therapy | [8] |
| Infant Acute Lymphoblastic Leukemia | 0.47 - 1.6 nM (IC50) | Highly active in vitro | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Actinomycin D using a Dose-Response Assay
This protocol outlines a general method for determining the IC50 of Actinomycin D in a specific cell line using a cell viability assay like Alamar Blue or MTT.
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[9]
-
-
Preparation of Actinomycin D Dilutions:
-
Prepare a high-concentration stock solution of Actinomycin D in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., from 0.1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
-
Cell Treatment:
-
Carefully remove the old medium from the 96-well plate.
-
Add 100 µL of the prepared Actinomycin D dilutions to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]
-
-
Cell Viability Assessment:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).[9]
-
Plot the percentage of cell viability against the log of the Actinomycin D concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of Actinomycin D leading to apoptosis.
Caption: Workflow for determining the optimal concentration of Actinomycin D.
References
- 1. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical Assessment of Dactinomycin in KMT2A-Rearranged Infant Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Apoptosis Induction Failure
Topic: Investigating the Lack of Apoptosis Induction by Actinomycin E2
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of apoptotic response when treating cells with this compound, a presumed analogue of the known apoptosis inducer, Actinomycin D. Given the limited specific information available for this compound in scientific literature, this guide provides a comprehensive troubleshooting framework based on established principles of apoptosis assays and the known mechanisms of the broader Actinomycin family.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that can lead to a failure to observe apoptosis in experimental settings.
Question 1: I am not observing any signs of apoptosis after treating my cells with this compound. Where should I start troubleshooting?
Answer: A lack of apoptosis can stem from issues with the compound, the cells, or the experimental procedure itself. We recommend a systematic approach to troubleshooting:
-
Verify Compound Integrity and Activity: Confirm the identity, purity, and concentration of your this compound stock. Ensure it has been stored correctly and has not degraded. As a positive control, use a well-characterized apoptosis inducer like Actinomycin D on a sensitive cell line to confirm your overall experimental setup is working.
-
Assess Cell Health and Suitability: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Cell lines can exhibit varying sensitivity to cytotoxic agents.
-
Optimize Experimental Conditions: The concentration of the compound and the treatment duration are critical. Perform a dose-response and a time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell model.
-
Review Apoptosis Detection Method: Ensure the chosen assay is appropriate for the expected apoptotic pathway and is being performed at the correct time point to capture the apoptotic events.
Question 2: How can I be sure that my this compound compound is active?
Answer:
-
Chemical Analysis: If possible, verify the compound's identity and purity via methods like mass spectrometry or HPLC.
-
Functional Check: Since Actinomycins are known transcription inhibitors, you can perform an assay to measure global transcription (e.g., using a Click-iT RNA Alexa Fluor Imaging Kit or a similar uridine analogue incorporation assay). A decrease in RNA synthesis would suggest the compound is entering the cells and is biologically active, even if it's not inducing apoptosis.[1]
-
Positive Control Compound: Compare its effects side-by-side with Actinomycin D, which has a well-documented ability to induce apoptosis in numerous cell lines.[2][3]
Question 3: Could my cell line be resistant to this compound?
Answer: Yes, intrinsic or acquired resistance is a common reason for the lack of an apoptotic response. Consider the following possibilities:
-
p53 Status: The p53 tumor suppressor protein is a key mediator of Actinomycin D-induced apoptosis.[2][3] Cell lines with mutant or null p53 may be more resistant. You can check the p53 status of your cell line in the literature or through sequencing.
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), can actively pump the compound out of the cell, preventing it from reaching its intracellular target.
-
Anti-Apoptotic Protein Expression: High levels of anti-apoptotic proteins, such as those from the Bcl-2 family, can raise the threshold for apoptosis induction.
-
Target Alteration: Although less common for DNA intercalators, mutations in the drug's target or alterations in chromatin structure could potentially confer resistance.
To investigate resistance, you can test a panel of cell lines with varying genetic backgrounds and known sensitivities to other apoptosis inducers.
Question 4: I am using an Annexin V/PI assay. Is it possible I am missing the apoptotic window?
Answer: Yes, the timing of your analysis is crucial. Apoptosis is a dynamic process, and different markers appear at different times.
-
Too Early: If you measure too early, the percentage of apoptotic cells may be too low to be detected.
-
Too Late: If you measure too late, the cells may have already progressed to secondary necrosis, where they will stain positive for both Annexin V and PI, making it difficult to distinguish from late apoptosis. Furthermore, detached apoptotic bodies may have been washed away during sample preparation.
We recommend performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak apoptotic response for your specific cell line and drug concentration.
Question 5: What if this compound is inducing a different type of cell death?
Answer: Not all cell death is apoptosis. If you are not seeing markers of apoptosis (like caspase activation), the compound might be inducing another form of cell death, such as:
-
Necroptosis: A form of programmed necrosis that is independent of caspases. Some studies have suggested that Actinomycin D can induce necroptosis in certain cell lines, like HepG2.[4] You can investigate this by looking for markers like the phosphorylation of MLKL.
-
Autophagy-related cell death: While autophagy is primarily a survival mechanism, excessive or prolonged autophagy can lead to cell death. This can be assessed by monitoring the conversion of LC3-I to LC3-II via Western blot.
Reference Data: Actinomycin D-Induced Apoptosis
For comparative purposes, the following tables summarize typical quantitative data for the well-characterized analogue, Actinomycin D.
Table 1: IC50 Values of Actinomycin D in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Assay Duration (hours) |
| A549 | Lung Cancer | Wild-Type | 0.021 - 4 | 24 - 48 |
| H460 | Lung Cancer | Wild-Type | ~4 | 24 |
| PC9 | Lung Cancer | Mutant | ~2.96 | 24 |
| HT-29 | Colorectal Cancer | Mutant | ~6.38 | 48 |
| SW620 | Colorectal Cancer | Mutant | ~6.43 | 48 |
| SW480 | Colorectal Cancer | Mutant | ~8.65 | 48 |
Data compiled from multiple sources.[2][3][5] IC50 values can vary significantly based on the assay used and specific experimental conditions.
Table 2: Time-Course of Actinomycin D-Induced Apoptotic Events
| Time Point | Event | Typical Assay |
| 2-6 hours | p53 stabilization and phosphorylation | Western Blot |
| 4-8 hours | Caspase-3/7 activation | Caspase Activity Assay, Western Blot for Cleaved Caspase-3 |
| 6-12 hours | Phosphatidylserine (PS) externalization | Annexin V Staining |
| 12-24 hours | PARP Cleavage | Western Blot for Cleaved PARP |
| 24-48 hours | DNA Fragmentation | TUNEL Assay, Sub-G1 peak in Cell Cycle Analysis |
This is a generalized timeline; the exact kinetics are cell-type and dose-dependent.[6]
Experimental Protocols
Here are detailed methodologies for key apoptosis detection assays.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time and concentration. Include an untreated negative control and a positive control (e.g., Actinomycin D).
-
Harvest cells, including any floating cells from the supernatant, as these may be apoptotic. For adherent cells, use a gentle dissociation reagent like Accutase; avoid harsh trypsinization with EDTA, as Annexin V binding is calcium-dependent.[7]
-
Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[8]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This assay quantifies the activity of executioner caspases 3 and 7, a hallmark of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates suitable for luminescence
-
Treated and untreated cells
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with your compound as determined by your dose-response and time-course experiments.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[9][10]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Protocol 3: Western Blotting for Cleaved Caspase-3 and Cleaved PARP
This method provides qualitative confirmation of the activation of the apoptotic cascade.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, harvest cells and wash with cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantify the protein concentration in the supernatant.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations: Pathways and Workflows
The following diagrams illustrate the known apoptosis pathway for Actinomycin D and provide a logical workflow for troubleshooting.
Caption: p53-dependent apoptosis pathway induced by Actinomycin D.
Caption: Troubleshooting workflow for investigating lack of apoptosis.
Caption: Potential points of mechanistic failure for apoptosis induction.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. yeasenbio.com [yeasenbio.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 13. youtube.com [youtube.com]
- 14. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
Technical Support Center: Actinomycin Analogs in Media
This technical support center provides troubleshooting guidance for issues related to the precipitation of actinomycin analogs, with a focus on Actinomycin D as a representative compound due to the limited availability of specific data for Actinomycin E2. Researchers working with this compound may find these recommendations useful as a starting point, but optimization for their specific analog is recommended.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?
A1: Precipitation of actinomycin analogs like Actinomycin D in cell culture media is a common issue primarily due to their low aqueous solubility.[1][2][3] Several factors can contribute to this:
-
Solvent Shock: When a concentrated stock solution of the drug in an organic solvent (like DMSO or DMF) is added to the aqueous culture medium, the abrupt change in solvent polarity can cause the drug to crash out of solution.
-
Concentration: The final concentration of the actinomycin analog in the media may exceed its solubility limit.
-
Temperature: Temperature shifts, such as moving the media from a warm incubator to a cooler environment, can decrease the solubility of some compounds.[3]
-
Media Components: Interactions with components in the cell culture media, such as salts and proteins, can sometimes lead to precipitation.
-
pH: The pH of the media can influence the solubility of the compound.
Q2: How can I prevent this compound from precipitating in my media?
A2: To prevent precipitation, consider the following strategies:
-
Optimize Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or DMF.[1] Ensure the drug is fully dissolved before further dilution.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to your final volume of media, perform a serial dilution. First, dilute the stock in a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Increase Final Volume of Solvent: While keeping the final concentration of the organic solvent low to avoid cytotoxicity, a slightly higher percentage (e.g., up to 0.5% DMSO) might be necessary to maintain solubility. Always include a vehicle control in your experiments.
-
Pre-warm Media: Ensure your cell culture media is at the experimental temperature (e.g., 37°C) before adding the actinomycin analog.
-
pH Adjustment: Although less common for this class of compounds, ensuring the media pH is stable and within the optimal range for your cells is good practice.
Q3: What is the recommended solvent for preparing Actinomycin stock solutions?
A3: Based on data for Actinomycin D, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended solvents for preparing stock solutions.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or visible precipitate immediately after adding the drug to the media. | Solvent shock, exceeding solubility limit. | 1. Prepare a fresh, lower concentration working stock. 2. Use a stepwise dilution method. 3. Increase the final volume of the organic solvent slightly (ensure it is not toxic to your cells). |
| Precipitate forms over time in the incubator. | Drug instability in aqueous solution, interaction with media components. | 1. Prepare fresh dilutions of the drug for each experiment. 2. Avoid storing dilute aqueous solutions of the drug.[1] 3. Consider using serum-free media for the duration of the drug treatment if serum proteins are suspected to be an issue. |
| Cells show signs of toxicity at concentrations where precipitation is not visible. | Micro-precipitation not visible to the naked eye, inherent cytotoxicity of the compound. | 1. Filter the final drug-media solution through a 0.22 µm syringe filter before adding to cells. 2. Perform a dose-response curve to determine the optimal non-toxic concentration range. |
Experimental Protocols
Protocol for Preparation of Actinomycin D Stock Solution
This protocol is based on information for Actinomycin D and can be adapted for this compound with appropriate validation.
Materials:
-
Actinomycin D powder
-
Anhydrous DMSO
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Wear appropriate personal protective equipment (PPE), as actinomycins are cytotoxic.
-
In a sterile environment, weigh out the desired amount of Actinomycin D powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex or sonicate until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes.
-
Store the stock solution at -20°C. Frozen aliquots of a concentrated stock solution are expected to be stable for at least a month at –20°C.[3]
Protocol for Diluting Actinomycin D in Cell Culture Media
Materials:
-
Actinomycin D stock solution (from above)
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the Actinomycin D stock solution at room temperature, protected from light.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your experiment.
-
Stepwise Dilution:
-
In a sterile tube, add a small volume of pre-warmed media (e.g., 100 µL).
-
Add the calculated volume of the stock solution to this small volume of media.
-
Gently mix by pipetting or brief vortexing.
-
Add this intermediate dilution to the final volume of your pre-warmed cell culture medium.
-
-
Mix the final solution thoroughly by gentle inversion.
-
Visually inspect for any signs of precipitation before adding to your cells.
Visualizations
Caption: Troubleshooting workflow for actinomycin precipitation.
Caption: Experimental workflow for preparing and diluting actinomycin.
References
Technical Support Center: Actinomycin E2 (Dactinomycin)
Welcome to the technical support center for Actinomycin E2, more commonly known as Dactinomycin or Actinomycin D. This resource is designed for researchers, scientists, and drug development professionals to understand and troubleshoot potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Actinomycin D?
Actinomycin D is a well-established anti-neoplastic agent. Its primary, or "on-target," mechanism of action is the inhibition of transcription. It achieves this by intercalating into double-stranded DNA at G-C rich regions, which physically obstructs the progression of RNA polymerase.[1] This leads to a global shutdown of new RNA synthesis.
Q2: Are there known off-target effects of Actinomycin D at concentrations lower than those required for complete transcription inhibition?
Yes. At low, sub-cytotoxic concentrations, Actinomycin D can induce significant cellular effects that are independent of widespread transcription inhibition. The most well-documented off-target effect is the induction of "ribosomal stress" through the specific inhibition of ribosome biogenesis.[2][3][4][5]
Q3: What is ribosomal stress and how does Actinomycin D induce it?
Ribosomal stress is a cellular state triggered by impaired ribosome synthesis or function. Actinomycin D, at low doses, preferentially inhibits the transcription of ribosomal RNA (rRNA) by RNA Polymerase I in the nucleolus.[4][5] This disruption in the production of new ribosomes leads to an accumulation of free ribosomal proteins (RPs).
Q4: Which signaling pathways are affected by Actinomycin D-induced ribosomal stress?
The primary signaling pathway activated by this off-target effect is the p53 tumor suppressor pathway.[3][6][7] Free ribosomal proteins, such as RPL11 and RPL23, can bind to and inhibit MDM2, the primary negative regulator of p53.[3][4] This inhibition of MDM2 leads to the stabilization and activation of p53, resulting in cell cycle arrest or apoptosis.[6][7] The PI3K/AKT pathway has also been shown to play a role in mediating the Actinomycin D-induced p53 expression.[8]
Troubleshooting Guides
Issue 1: I am observing significant cell death or cell cycle arrest at concentrations of Actinomycin D that are too low to inhibit global transcription in my experiments.
-
Possible Cause: You are likely observing the off-target effect of p53 activation due to ribosomal stress. This is particularly prominent in p53 wild-type cell lines.[6]
-
Troubleshooting Steps:
-
Check p53 Status: Confirm the p53 status of your cell line. The off-target apoptosis is often p53-dependent.[6]
-
Analyze p53 Pathway Activation: Perform a western blot to check for increased levels of p53 and its downstream targets, such as p21 and PUMA.[6]
-
Use a p53-deficient cell line: As a control, treat a p53-null or mutant cell line with the same low concentration of Actinomycin D. The apoptotic effect should be significantly reduced.[6]
-
Consider PI3K/AKT Inhibition: Investigate the phosphorylation status of AKT. Co-treatment with a PI3K or AKT inhibitor may abolish the p53 induction.[8]
-
Issue 2: My mRNA stability assay, using Actinomycin D to halt transcription, is giving inconsistent or unexpected results.
-
Possible Cause: While Actinomycin D is a powerful tool for these assays, its off-target effects can influence cellular processes that indirectly affect mRNA stability. The induction of p53 can alter the expression of various genes, including those involved in RNA turnover.
-
Troubleshooting Steps:
-
Titrate Actinomycin D Concentration: Use the lowest possible concentration of Actinomycin D that effectively inhibits transcription in your system to minimize off-target effects.
-
Time Course Optimization: Keep the duration of Actinomycin D treatment as short as possible.
-
Control Experiments: Include control genes in your analysis that are known to have very stable or very unstable transcripts to ensure the assay is working as expected.
-
Alternative Methods: If problems persist, consider alternative methods for measuring mRNA half-life that do not rely on transcription inhibitors, such as metabolic labeling with 4-thiouridine (4sU).
-
Quantitative Data Summary
The following table summarizes the concentrations of Actinomycin D associated with its on-target and off-target effects as reported in the literature.
| Effect | Concentration Range | Cell Lines Studied | Reference(s) |
| On-Target: Global Transcription Inhibition | > 50 nM | Various | [8] |
| Off-Target: Ribosomal Stress & p53 Activation | 1.2 nM - 10 nM | U2OS, WI38, A549 | [3][4][7][8] |
| Off-Target: Apoptosis Induction (p53-dependent) | 0.027 - 3.72 ng/ml (~0.02 - 3 nM) | Aerodigestive tract cancer cells | [6] |
Key Experimental Protocols
Western Blot for p53 Pathway Activation
Objective: To detect the stabilization of p53 and the increased expression of its downstream target, p21, following low-dose Actinomycin D treatment.
Methodology:
-
Cell Treatment: Plate cells (e.g., U2OS) and allow them to adhere overnight. Treat cells with low-dose Actinomycin D (e.g., 5 nM) for various time points (e.g., 0, 8, 16, 24 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Annexin V Apoptosis Assay
Objective: To quantify the percentage of apoptotic cells after treatment with Actinomycin D.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of Actinomycin D for a specified time (e.g., 24 hours).[6]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
mRNA Stability Assay
Objective: To determine the half-life of a specific mRNA transcript.
Methodology:
-
Cell Treatment: Treat cells with a concentration of Actinomycin D sufficient to block transcription (e.g., 5 µg/mL).[9]
-
Time Course Collection: Harvest cells at various time points after Actinomycin D addition (e.g., 0, 1, 3, 5 hours).[9]
-
RNA Extraction: Isolate total RNA from the cells at each time point using a standard RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for your transcript of interest and a stable housekeeping gene.
-
Data Analysis: Normalize the expression of your target gene to the housekeeping gene at each time point. Plot the relative mRNA levels against time and calculate the half-life.
Visualizations
Caption: Off-target signaling pathway of low-dose Actinomycin D.
Caption: Workflow for Western Blot analysis of p53 activation.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Inhibition of ribosome biogenesis by actinomycin D affects Arabidopsis root development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Different effects of ribosome biogenesis inhibition on cell proliferation in retinoblastoma protein‐ and p53‐deficient and proficient human osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mechanism-of-apoptosis-induced-by-actinomycin-d-in-upper-aerodigestive-tract-cancers - Ask this paper | Bohrium [bohrium.com]
- 7. Specific activation of the p53 pathway by low dose actinomycin D: a new route to p53 based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AKT mediates actinomycin D-induced p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
How to reduce Actinomycin E2 cytotoxicity in normal cells
Disclaimer: As of October 2025, publicly available research specifically detailing the cytotoxicity of Actinomycin E2 in normal cells and strategies to mitigate it is limited. The following information is based on the closely related and well-studied compound, Actinomycin D . Researchers should use this information as a guideline and conduct their own dose-response experiments to determine the specific effects of this compound in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Actinomycin D and how does it cause cytotoxicity?
Actinomycin D is a potent anti-tumor agent that functions as a transcription inhibitor.[1] Its primary mechanism of action involves intercalating into DNA at guanine-cytosine (G-C) rich sequences. This binding obstructs the progression of RNA polymerase, thereby inhibiting the synthesis of RNA and consequently, protein synthesis.[1][2][3] At lower concentrations, Actinomycin D can selectively inhibit ribosomal RNA (rRNA) synthesis.[4][5] This disruption of transcription leads to cell cycle arrest, often mediated by the p53 tumor suppressor protein, and at higher concentrations, can induce apoptosis (programmed cell death).[1][6]
Q2: Is Actinomycin D selectively toxic to cancer cells over normal cells?
Actinomycin D exhibits differential cytotoxicity, meaning its toxic effects can be more pronounced in some cell types than others.[7][8] Several studies have shown that rapidly dividing cancer cells are more susceptible to Actinomycin D than some normal cell lines.[7][8] For instance, research has indicated that Actinomycin D can be cytotoxic to liver cancer stem cells while not affecting immortalized normal hepatocytes.[9] However, it's crucial to note that Actinomycin D can still be toxic to healthy, proliferating normal cells, which is a major cause of side effects in clinical use.
Q3: What are the known signaling pathways involved in Actinomycin D-induced cytotoxicity?
The primary signaling pathway activated by Actinomycin D in response to DNA damage and transcriptional stress is the p53 pathway .[1][6] The accumulation of p53 can lead to cell cycle arrest, allowing for DNA repair, or if the damage is too severe, initiate apoptosis. The Akt signaling pathway has also been implicated in mediating the p53 expression induced by Actinomycin D.[1] In the context of combination therapies, Actinomycin D can enhance the extrinsic pathway of apoptosis , which involves the activation of caspases (like Caspase-3, -8, and -9) leading to programmed cell death.[5]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| High cytotoxicity in normal control cells. | Concentration of Actinomycin D is too high. | Perform a dose-response curve to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity to normal cells. Start with a low concentration range (e.g., 1-10 nM) and titrate upwards. |
| Prolonged incubation time. | Reduce the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify the ideal treatment duration.[1] | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Ensure consistent cell density, passage number, and growth phase of cells at the time of treatment. |
| Degradation of Actinomycin D. | Prepare fresh stock solutions of Actinomycin D in DMSO and store them protected from light at -20°C. For working solutions, use within a week to maintain potency.[1] | |
| Low efficacy in killing cancer cells. | Drug resistance of the cancer cell line. | Consider combination therapies. Synergistic effects have been observed when Actinomycin D is combined with other agents, such as immunotoxins.[5][10] |
| Suboptimal experimental conditions. | Optimize drug concentration and incubation time as described above. |
Data on Differential Cytotoxicity of Actinomycins
The following table presents IC50 values for the Actinomycin analog, Actinomycin V , which illustrates the principle of differential cytotoxicity between cancer and normal cell lines. Researchers should generate similar data for Actinomycin D or E2 in their specific cell lines of interest.
| Cell Line | Cell Type | p53 Status | IC50 (nmol/L) after 48h |
| A549 | Human Non-Small-Cell Lung Carcinoma | Wild-Type | 0.68 ± 0.06[11] |
| NCI-H1299 | Human Non-Small-Cell Lung Carcinoma | p53-Deficient | 16.37 ± 1.07[11] |
| BEAS-2B | Normal Human Bronchial Epithelial | Wild-Type | 4.20 ± 0.48[11] |
This data for Actinomycin V suggests that p53 status may influence sensitivity and that there is a therapeutic window between some cancer cells and normal cells.[11]
Experimental Protocols
Protocol 1: Basic In Vitro Cytotoxicity Assay
This protocol outlines a general method for determining the cytotoxicity of Actinomycin D in a panel of normal and cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of Actinomycin D in DMSO.[1] From this, create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Actinomycin D. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each cell line.
Protocol 2: Combination Therapy to Enhance Cancer Cell Killing
This protocol describes a method to evaluate the synergistic effect of Actinomycin D with another therapeutic agent (Agent X), potentially reducing the required dose of Actinomycin D and its toxicity to normal cells.
-
Determine IC50: First, determine the IC50 of both Actinomycin D and Agent X individually in your cancer and normal cell lines as described in Protocol 1.
-
Combination Treatment: Treat cells with a matrix of concentrations of Actinomycin D and Agent X. This could include concentrations at, above, and below their individual IC50 values.
-
Incubation and Viability Assessment: Incubate the cells for the desired period (e.g., 48 hours) and assess cell viability.
-
Synergy Analysis: Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. On the differential cytotoxicity of actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actinomycin V Suppresses Human Non-Small-Cell Lung Carcinoma A549 Cells by Inducing G2/M Phase Arrest and Apoptosis via the p53-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Actinomycin E2 Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Actinomycin E2 in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, similar to its analogue Actinomycin D, functions as a potent anti-cancer agent by intercalating into DNA at G-C rich regions.[1] This interaction physically obstructs the progression of RNA polymerase, thereby inhibiting gene transcription and subsequent protein synthesis, ultimately leading to cell cycle arrest and apoptosis.[2]
Q2: My cells have developed resistance to this compound. What are the common resistance mechanisms?
The most frequently observed mechanism of resistance to this compound and other structurally related drugs is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1).[3][4] These transporters act as efflux pumps, actively removing the drug from the cancer cells, which reduces its intracellular concentration and therapeutic efficacy. Another potential mechanism involves the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, which can counteract the apoptotic effects of this compound.[5][6][7][8]
Q3: How can I confirm if my cells are overexpressing P-glycoprotein?
You can assess P-glycoprotein expression using several methods:
-
Western Blotting: This technique allows for the quantification of P-gp protein levels in your resistant cell line compared to a sensitive parental cell line.
-
Immunohistochemistry (IHC): If working with tumor tissue, IHC can be used to visualize the expression and localization of P-gp.
-
Flow Cytometry: Using a fluorescently labeled antibody against P-gp, you can quantify its surface expression on a single-cell level.
-
Functional Assays: Dye efflux assays using substrates of P-gp, such as Rhodamine 123, can functionally confirm increased efflux activity in resistant cells.
Q4: What are the initial steps to overcome this compound resistance in my cell line?
A common initial strategy is to co-administer this compound with a P-glycoprotein inhibitor, also known as a chemosensitizer. Verapamil, a calcium channel blocker, is a well-characterized P-gp inhibitor that can reverse resistance by competitively inhibiting drug efflux.[9][10][11]
Troubleshooting Guides
Problem: I am not observing a significant reversal of resistance when using Verapamil.
| Possible Cause | Troubleshooting Step |
| Suboptimal Verapamil Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration of Verapamil for your specific cell line. |
| Inadequate Incubation Time | Optimize the pre-incubation time with Verapamil before adding this compound to ensure sufficient inhibition of P-gp. |
| Alternative Resistance Mechanisms | Investigate other resistance mechanisms, such as alterations in apoptosis signaling pathways (e.g., Mcl-1 overexpression) or activation of survival pathways (e.g., PI3K/Akt). |
| Verapamil Metabolism | Some cell lines may metabolize Verapamil rapidly. Consider using a more stable P-gp inhibitor. |
Problem: My cells are dying in the control group when treated with the P-gp inhibitor alone.
| Possible Cause | Troubleshooting Step |
| Inherent Toxicity of the Inhibitor | Determine the IC50 of the P-gp inhibitor on your cells and use a concentration well below its toxic range for combination studies. |
| Off-Target Effects | The inhibitor may have off-target effects. Research the specificity of the inhibitor and consider trying an alternative with a different mechanism of action. |
Quantitative Data Summary
Table 1: Efficacy of Actinomycin D in Sensitive and Resistant Cell Lines
| Cell Line | Drug | IC50 (nM) | Reference |
| RD (Rhabdomyosarcoma, parental) | Actinomycin D | ~5 | [3] |
| RD-DAC (Actinomycin D-resistant) | Actinomycin D | >75 | [3] |
| HCT116 (Mismatch repair-deficient) | Actinomycin D | ~2.5 | [12] |
| PA-1 (Ovarian teratocarcinoma) | Actinomycin D | 780 ± 222 | [13] |
| Various Glioblastoma Stem-like Cell Lines | Actinomycin D | Ranged from low nM to ~100 nM | [14] |
Table 2: Synergistic Effect of Actinomycin D and ABT-737 in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | Treatment | Cell Viability (%) | Combination Index (CI) |
| H526 | Actinomycin D (4 ng/mL) | ~60% | |
| ABT-737 (3.3 µM) | ~80% | ||
| Combination | <20% | <1 (Synergistic) | |
| H209 | Actinomycin D (4 ng/mL) | ~70% | |
| ABT-737 (3.3 µM) | ~90% | ||
| Combination | ~30% | <1 (Synergistic) | |
| WBA | Actinomycin D (4 ng/mL) | ~80% | |
| ABT-737 (3.3 µM) | ~95% | ||
| Combination | ~40% | <1 (Synergistic) | |
| (Data adapted from a study on the synergistic effects of Actinomycin D and ABT-737)[15] |
Table 3: Characterization of a pH-Responsive Chitosan-Based Nanoparticle for Actinomycin D Delivery
| Parameter | Value |
| Z-average Size | 195 nm ± 1.6 nm |
| Encapsulation Efficiency | Not specified |
| Drug Release Profile | pH-responsive |
| (Data from a study on a novel nanoparticle formulation for Actinomycin D)[16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Resistant and sensitive cell lines
-
Complete cell culture medium
-
This compound
-
P-gp inhibitor (e.g., Verapamil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound, with or without a fixed, non-toxic concentration of the P-gp inhibitor. Include untreated and vehicle-treated controls.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.[17][18][19]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Resistant and sensitive cell lines
-
Complete cell culture medium
-
This compound
-
P-gp inhibitor (e.g., Verapamil)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound, with or without the P-gp inhibitor, for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition.
References
- 1. Characterisation of the Clinical Pharmacokinetics of Actinomycin D and the Influence of ABCB1 Pharmacogenetic Variation on Actinomycin D Disposition in Children with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actinomycin D causes multidrug resistance and differentiation in a human rhabdomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ori.umkc.edu [ori.umkc.edu]
- 5. AKT mediates actinomycin D-induced p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. oncotarget.com [oncotarget.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
- 10. Verapamil metabolites: potential P-glycoprotein-mediated multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P-glycoprotein expression in malignant lymphoma and reversal of clinical drug resistance with chemotherapy plus high-dose verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Actinomycin E2 Treatment
Welcome to the technical support center for Actinomycin E2. This resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound in their experiments. The information provided is structured to address specific issues you may encounter and offers detailed protocols and data interpretation guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, like other members of the actinomycin family such as Actinomycin D, functions as a potent inhibitor of transcription. Its planar phenoxazone ring intercalates into double-stranded DNA, primarily at GpC (guanine-cytosine) sequences.[1] This binding physically obstructs the progression of RNA polymerase, thereby inhibiting the elongation of RNA chains.[2][3] This leads to a subsequent decrease in protein synthesis.[3]
Q2: I am observing unexpected cell death at lower concentrations than anticipated. What could be the cause?
Several factors could contribute to higher-than-expected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration.
-
p53 Status: Cell lines with wild-type p53 can be more sensitive to low doses of actinomycins, which can induce p53-dependent apoptosis.[4][5]
-
Ribosome Biogenesis Inhibition: At low concentrations, actinomycins can preferentially inhibit RNA Polymerase I, leading to the disruption of ribosome biogenesis and inducing a p53-mediated stress response.[6]
-
Off-Target Effects: Although the primary target is transcription, off-target effects can contribute to cytotoxicity.
Q3: My results show an increase in the mRNA levels of some genes after treatment, which is contrary to the expected transcriptional inhibition. Why is this happening?
This is a documented, albeit counterintuitive, effect. At low concentrations, Actinomycin D has been observed to increase the levels of certain RNAs. The precise mechanism is not fully elucidated, but it may involve complex regulatory feedback loops or effects on mRNA stability of specific transcripts. It is important to validate such findings with multiple housekeeping genes and consider the specific gene network you are investigating.
Q4: Can this compound be used to study mRNA stability?
Yes, this compound is a valuable tool for mRNA stability assays. By blocking transcription, it allows for the measurement of the decay rate of existing mRNA transcripts over time. This is typically assessed by collecting samples at various time points after treatment and quantifying the remaining mRNA levels using methods like RT-qPCR.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate experiments | Inconsistent drug concentration, variations in cell density at the time of treatment, or light sensitivity of the compound. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure uniform cell seeding and confluency. Protect this compound solutions from light, as they are photosensitive. |
| Cells are detaching from the culture plate | High levels of cytotoxicity leading to apoptosis or necrosis. | Reduce the concentration of this compound and/or the duration of the treatment. Confirm that the observed detachment is due to cell death using a viability assay (e.g., Trypan Blue, Annexin V staining). |
| Inconsistent results in apoptosis assays | The mechanism of cell death may not be exclusively apoptotic or may be cell-type dependent. Actinomycins can induce both apoptosis and necroptosis. | Use multiple assays to assess cell death (e.g., Annexin V for apoptosis, propidium iodide for necrosis, and caspase activation assays).[4] |
| Unexpected changes in mitochondrial membrane potential | Actinomycins can have direct or indirect effects on mitochondria, leading to the release of cytochrome c and changes in membrane potential.[4] | Measure mitochondrial membrane potential using dyes like JC-1. This can provide further insight into the cell death pathway being activated. |
| Hepatopathy-Thrombocytopenia Syndrome (HTS)-like symptoms in in vivo models | This is a known toxicity associated with dactinomycin, characterized by painful hepatomegaly and thrombocytopenia.[4] | Monitor liver function and platelet counts closely in animal models. Consider dose adjustments or alternative delivery methods to mitigate systemic toxicity. |
Experimental Protocols
Protocol 1: mRNA Stability Assay
This protocol provides a general workflow for determining the half-life of a specific mRNA transcript.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat the cells with a predetermined concentration of this compound (e.g., 5 µg/mL). This concentration should be sufficient to block transcription without causing immediate, widespread cell death.
-
Time Course Collection: Harvest cells at various time points after the addition of this compound (e.g., 0, 1, 3, 5 hours). The 0-hour time point serves as the baseline mRNA level.
-
RNA Extraction: Isolate total RNA from the cell pellets at each time point using a standard RNA extraction kit.
-
Reverse Transcription and qPCR: Synthesize cDNA from the extracted RNA and perform quantitative PCR (qPCR) using primers specific for your gene of interest and a stable housekeeping gene.
-
Data Analysis: Normalize the expression of your gene of interest to the housekeeping gene for each time point. The rate of mRNA decay can then be calculated to determine the transcript's half-life.
Protocol 2: Induction of Apoptosis Assay
This protocol outlines the steps to assess apoptosis induction using Annexin V staining and flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for a set period (e.g., 24, 48, or 72 hours).[5]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-PE and 7-AAD according to the manufacturer's protocol.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/7-AAD negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Data Interpretation: Quantify the percentage of apoptotic cells in treated versus untreated control samples.
Signaling Pathways and Workflows
Caption: Workflow for an mRNA stability assay using this compound.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
Technical Support Center: Minimizing Autofluorescence in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autofluorescence in their experiments. While the initial query mentioned Actinomycin, our resources address the broader challenge of autofluorescence with validated and widely accepted methods.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and what causes it?
A1: Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light, which can interfere with the detection of specific fluorescent signals from your labeled probes.[1][2] Common sources of autofluorescence include endogenous molecules like collagen, elastin, NADH, and riboflavins.[3] Procedural steps, particularly fixation with aldehyde-based reagents like formaldehyde and glutaraldehyde, can also induce or increase autofluorescence.[4][5]
Q2: My query mentioned Actinomycin E2/D for minimizing autofluorescence. Is this a recommended method?
A2: Our review of scientific literature indicates that while Actinomycin D is a well-known transcription inhibitor used in cancer research and cell biology, its use as a general agent for minimizing autofluorescence is not a standard or widely documented practice.[6][7] Actinomycin D is known to intercalate into DNA and can quench the fluorescence of certain DNA-binding dyes, but it is not typically used to reduce broad-spectrum autofluorescence from other cellular components.[7] For general autofluorescence reduction, we recommend the established methods outlined in this guide.
Q3: How can I determine if my sample has high autofluorescence?
A3: The simplest way to check for autofluorescence is to prepare an unstained control sample.[2][8] Process this sample in the same way as your experimental samples, including fixation and mounting, but omit the fluorescently labeled antibodies or probes. If you observe significant fluorescence in this unstained sample when viewed with the microscope or flow cytometer, then autofluorescence is a contributing factor in your experiment.[9][10]
Q4: What are the main strategies to reduce autofluorescence?
A4: There are three main strategies to combat autofluorescence:
-
Chemical Quenching: Treating samples with chemical reagents that reduce or eliminate the fluorescence of endogenous molecules.
-
Methodological Adjustments: Modifying your experimental protocol, such as changing the fixative or selecting appropriate fluorophores, to prevent the generation of autofluorescence.
-
Data Analysis Techniques: Using software-based approaches, like spectral unmixing, to computationally separate the autofluorescence signal from your specific signal.[11][12][13]
Troubleshooting Guide: High Autofluorescence
This guide provides solutions to common issues related to high autofluorescence.
| Problem | Possible Cause | Recommended Solution |
| High background across multiple channels in FFPE tissue | Aldehyde fixation (formaldehyde, glutaraldehyde) | Treat with a chemical quenching agent like Sodium Borohydride or Sudan Black B.[14][15] Consider reducing fixation time or switching to a non-aldehyde fixative like ice-cold methanol for future experiments.[4][5] |
| Green/yellow fluorescence in cell cultures | Endogenous fluorophores (e.g., flavins, NADH) | Use fluorophores that emit in the red or far-red spectrum to avoid the spectral region of common autofluorescence.[1] Consider using a commercial quenching kit. |
| Signal from red blood cells is obscuring the target signal | Heme groups in red blood cells are autofluorescent | If possible, perfuse tissues with PBS prior to fixation to remove red blood cells.[5] |
| Autofluorescence appears after adding blocking buffer | Fetal Bovine Serum (FBS) in the buffer can be fluorescent | Reduce the concentration of FBS in your staining buffer or switch to Bovine Serum Albumin (BSA).[3][4] |
| Autofluorescence is still high after trying one quenching method | The quenching agent may not be effective for the specific source of autofluorescence in your sample. | Try a different quenching agent (e.g., if Sodium Borohydride is ineffective, try Sudan Black B) or a combination of methods. Some commercial kits may offer broader quenching capabilities.[16][17] |
Quantitative Data on Autofluorescence Reduction
The effectiveness of different quenching methods can vary depending on the tissue type and the source of autofluorescence. The following table summarizes findings from a study on formalin-fixed paraffin-embedded (FFPE) human respiratory tissue.[14]
| Treatment | Efficacy in Reducing Autofluorescence | Notes |
| Eriochrome black T | High | One of the most effective treatments observed in the study. |
| Sudan Black B | High | Also highly effective for reducing autofluorescence.[14][15][18] |
| Sodium Borohydride | High | Effective, particularly for aldehyde-induced autofluorescence.[14] |
| Ammonia/Ethanol | Moderate | Showed some reduction in autofluorescence. |
| Photobleaching (UV) | Moderate | Can reduce autofluorescence but may also damage the sample or the target epitope.[15] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This method is effective for reducing autofluorescence caused by glutaraldehyde and formaldehyde fixation.
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to aqueous solution.
-
Preparation of Quenching Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS.
-
Incubation: Incubate the slides in the NaBH₄ solution for 20 minutes at room temperature.
-
Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.
-
Proceed with Staining: Continue with your standard immunofluorescence protocol (blocking, primary and secondary antibody incubations).
Protocol 2: Sudan Black B Treatment for Lipofuscin and General Autofluorescence
Sudan Black B is a lipophilic dye that is effective in quenching autofluorescence from lipofuscin and other sources.[15][19]
-
Rehydration: Deparaffinize and rehydrate FFPE tissue sections to 70% ethanol. For frozen sections, bring them to 70% ethanol.
-
Preparation of Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove any undissolved particles.
-
Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: Wash the slides extensively in PBS or your preferred washing buffer until no more color leaches from the sections.
-
Proceed with Staining: Continue with your immunofluorescence protocol.
Visualizations
Caption: A workflow for troubleshooting and minimizing autofluorescence.
Caption: Mechanism of action of Actinomycin D, leading to apoptosis.
References
- 1. oraclebio.com [oraclebio.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 6. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells PMID: 10760829 | MCE [medchemexpress.cn]
- 7. m.youtube.com [m.youtube.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. beckman.com [beckman.com]
- 12. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. Characterizing and Diminishing Autofluorescence in Formalin-fixed Paraffin-embedded Human Respiratory Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. what-to-do-with-high-autofluorescence-background-in-pancreatic-tissues-an-efficient-sudan-black-b-quenching-method-for-specific-immunofluorescence-labelling - Ask this paper | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. Vector Laboratories / Blocking Reagents - 2BScientific [2bscientific.com]
- 18. medscape.com [medscape.com]
- 19. Molecular Evidence for Altered Angiogenesis in Neuroinflammation-Associated Schizophrenia and Bipolar Disorder Implicate an Abnormal Midbrain Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Effect of Actinomycin E2 on Transcription: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Actinomycin E2 (commonly known as Actinomycin D or Dactinomycin) with other widely used transcription inhibitors.[1] The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the effects of these compounds on transcription. This document includes comparative data on inhibitor potency, detailed experimental protocols for key validation assays, and visualizations of the underlying molecular mechanisms and experimental workflows.
Comparative Analysis of Transcription Inhibitors
The selection of an appropriate transcription inhibitor is critical for the specific experimental goals, considering factors such as potency, selectivity, and mechanism of action. This section provides a comparative overview of Actinomycin D and three other common transcription inhibitors: α-Amanitin, Flavopiridol, and Triptolide.
Mechanism of Action and Performance Characteristics
| Inhibitor | Target | Mechanism of Action | Selectivity | Key Characteristics |
| Actinomycin D | DNA | Intercalates into GC-rich regions of double-stranded DNA, physically obstructing the progression of RNA polymerase.[2] | Poor; inhibits all three eukaryotic RNA polymerases (I, II, and III).[2] | Fast-acting inhibitor of transcription.[1] |
| α-Amanitin | RNA Polymerase II & III | Binds directly to the RPB1 subunit of RNA Polymerase II and, to a lesser extent, RNA Polymerase III, inhibiting their catalytic activity. | High for RNA Polymerase II. | Slow-acting but highly specific inhibitor. |
| Flavopiridol | Cyclin-Dependent Kinases (CDKs) | Inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb), which is required for productive transcription elongation. It also inhibits other CDKs involved in cell cycle progression.[3] | Broad-spectrum CDK inhibitor. | Fast-acting and reversible; however, many genes can escape its inhibitory effects. |
| Triptolide | TFIIH Complex | Covalently binds to the XPB subunit of the general transcription factor TFIIH, leading to the degradation of the largest subunit of RNA Polymerase II (RPB1). | High for RNA Polymerase II-mediated transcription. | Fast-acting and potent inhibitor that triggers the degradation of RNA Polymerase II. |
Comparative Potency of Transcription Inhibitors (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for the selected transcription inhibitors in three common cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). It is important to note that IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
| Inhibitor | HeLa | MCF-7 | A549 |
| Actinomycin D | ~1 nM | ~1-10 nM | ~1-5 nM |
| α-Amanitin | ~1 µM[4] | ~0.01-1 µg/mL[5] | Not readily available |
| Flavopiridol | ~0.331 µM[6] | ~500 nM[7] | ~250-300 nM[8] |
| Triptolide | ~10-50 nM | ~20-100 nM | ~2.3-77 nM |
Experimental Protocols
This section provides detailed methodologies for three key experiments used to validate the effect of transcription inhibitors: RNA Sequencing (RNA-Seq), Quantitative Polymerase Chain Reaction (qPCR), and the MTT Cell Viability Assay.
RNA Sequencing (RNA-Seq) for Transcriptome-Wide Analysis
RNA-Seq provides a comprehensive view of the transcriptional landscape, allowing for the identification of differentially expressed genes upon treatment with a transcription inhibitor.
Experimental Workflow:
References
- 1. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. illumina.com [illumina.com]
- 4. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Actinomycin V Suppresses Human Non-Small-Cell Lung Carcinoma A549 Cells by Inducing G2/M Phase Arrest and Apoptosis via the p53-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Khan Academy [khanacademy.org]
A Comparative Guide to Transcription Inhibitors: Actinomycin D, α-Amanitin, Triptolide, and Flavopiridol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four widely used transcription inhibitors: Actinomycin D, α-Amanitin, Triptolide, and Flavopiridol. The information presented is curated to assist researchers in selecting the appropriate inhibitor for their experimental needs and to provide the necessary technical details for its application. As "Actinomycin E2" is not a commonly available or well-characterized compound in the scientific literature, this guide will focus on the extensively studied Actinomycin D as a representative of the actinomycin family.
Executive Summary
Transcription, the process of synthesizing RNA from a DNA template, is a fundamental cellular process. Its inhibition is a powerful tool for studying gene regulation and a key mechanism for several therapeutic agents. The inhibitors discussed in this guide differ significantly in their mechanisms of action, selectivity, and potency.
-
Actinomycin D acts as a DNA intercalator, physically obstructing the movement of RNA polymerase.
-
α-Amanitin specifically targets the largest subunit of RNA polymerase II and III, inducing its degradation.
-
Triptolide inhibits the ATPase activity of the TFIIH complex, a general transcription factor, leading to the degradation of RNA polymerase II.
-
Flavopiridol is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.
The choice of inhibitor will depend on the specific research question, the target RNA polymerase, and the desired experimental outcome.
Performance Comparison
The following tables summarize the key characteristics and quantitative data for each transcription inhibitor.
Table 1: General Properties of Transcription Inhibitors
| Feature | Actinomycin D | α-Amanitin | Triptolide | Flavopiridol |
| Target | DNA | RNA Polymerase II, RNA Polymerase III | TFIIH (XPB subunit) | CDK9 |
| Mechanism | DNA intercalation, blocks RNA polymerase elongation | Binds to RPB1 subunit, induces degradation | Inhibits ATPase activity, leads to RNAP II degradation | Inhibits kinase activity, prevents transcriptional elongation |
| Selectivity | Non-selective, affects all RNA polymerases | High for RNAP II, moderate for RNAP III, low for RNAP I[1] | Affects RNAP I and RNAP II-dependent transcription[2] | Selective for CDK9 over other CDKs[3][4] |
| Reversibility | Largely irreversible | Irreversible due to RPB1 degradation[5] | Irreversible (covalent binding) | Reversible |
| Cell Permeability | Permeable | Poorly permeable (derivatives available) | Permeable | Permeable |
| Primary Use | Cancer chemotherapy, research tool | Research tool | Research, potential anti-cancer/anti-inflammatory | Cancer clinical trials, research tool |
Table 2: Inhibitory Concentrations (IC50)
| Inhibitor | Target/Process | Cell Line/System | IC50 Value | Reference |
| Actinomycin D | RNA Polymerase I | - | ~0.05 µg/mL | [6] |
| RNA Polymerase II | - | ~0.5 µg/mL | [6] | |
| RNA Polymerase III | - | ~5 µg/mL | [6] | |
| α-Amanitin | RNA Polymerase II | Yeast | 1.0 µg/mL | [1] |
| RNA Polymerase I | Yeast | 600 µg/mL | [1] | |
| Poly(A)+ RNA synthesis | Wheat Embryos | 0.1-1.0 µg/mL | [7] | |
| Triptolide | RNA synthesis | HeLa cells | 109 nM | |
| Flavopiridol | CDK9 | In vitro kinase assay | 3 nM | [8] |
| CDK7 | In vitro kinase assay | 110-300 nM | [9] | |
| HIV-1 Replication | - | <10 nM | [8] | |
| Cellular Transcription | HeLa/293 cells | ~300 nM (60-70% inhibition) | [3] |
Note: IC50 values can vary significantly depending on the cell type, experimental conditions, and assay method.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of these inhibitors are visualized below.
Caption: Mechanism of Actinomycin D.
Caption: Mechanism of α-Amanitin.
Caption: Mechanism of Triptolide.
Caption: Mechanism of Flavopiridol.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Transcription Assay with Actinomycin D
This protocol is adapted from standard in vitro transcription assays and is designed to assess the inhibitory effect of Actinomycin D on RNA synthesis.
Workflow Diagram:
Caption: In Vitro Transcription Assay Workflow.
Materials:
-
Purified RNA Polymerase (e.g., E. coli or eukaryotic)
-
DNA template (e.g., plasmid with a known promoter)
-
Transcription buffer (containing Tris-HCl, MgCl2, DTT, KCl)
-
Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP)
-
Actinomycin D stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Reaction stop solution (e.g., EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the transcription reaction mix on ice by combining transcription buffer, NTPs (including the radiolabeled NTP), and the DNA template.
-
Add the purified RNA polymerase to the reaction mix.
-
Add varying concentrations of Actinomycin D or the vehicle control to respective reaction tubes.
-
Initiate the transcription reaction by incubating the tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Precipitate the synthesized RNA, wash, and resuspend in loading buffer.
-
Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the radiolabeled RNA transcripts using a phosphorimager or autoradiography. The intensity of the bands will be inversely proportional to the inhibitory activity of Actinomycin D.
RNA Polymerase II Degradation Assay with α-Amanitin
This protocol describes how to assess the degradation of the RPB1 subunit of RNA Polymerase II in cultured cells treated with α-Amanitin.[5]
Workflow Diagram:
Caption: RPB1 Degradation Assay Workflow.
Materials:
-
Mammalian cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
α-Amanitin stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody against RPB1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with the desired concentration of α-Amanitin for different time points (e.g., 0, 2, 4, 8, 12, 24 hours). Include a vehicle-treated control.
-
At each time point, wash the cells with PBS and lyse them using the cell lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against RPB1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of RPB1 at each time point, showing the kinetics of its degradation.
CDK9 Kinase Assay with Flavopiridol
This protocol outlines a method to measure the inhibitory effect of Flavopiridol on CDK9 kinase activity in vitro.[10][11]
Workflow Diagram:
Caption: CDK9 Kinase Assay Workflow.
Materials:
-
Recombinant active CDK9/Cyclin T1
-
Kinase assay buffer (containing HEPES, MgCl2, DTT)
-
ATP
-
CDK9 substrate (e.g., a peptide corresponding to the RNAP II CTD)
-
Flavopiridol stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
Prepare the kinase reaction mix containing kinase buffer, ATP, and the CDK9 substrate.
-
Add the recombinant CDK9/Cyclin T1 enzyme to the reaction mix.
-
Add varying concentrations of Flavopiridol or the vehicle control to the wells of a microplate.
-
Initiate the kinase reaction by adding the enzyme-substrate mix to the wells containing the inhibitor.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a commercial kit like ADP-Glo™. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP to generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal will be inversely proportional to the inhibitory activity of Flavopiridol.
Conclusion
The choice of a transcription inhibitor is a critical decision in experimental design. Actinomycin D offers a broad, DNA-intercalating mechanism, while α-Amanitin and Triptolide provide more specific means to target RNA polymerase II for degradation through different mechanisms. Flavopiridol, on the other hand, allows for the reversible inhibition of a key kinase involved in transcriptional elongation. By understanding the distinct properties and employing the appropriate experimental protocols, researchers can effectively utilize these powerful tools to investigate the intricate processes of gene expression and its regulation.
References
- 1. Transcription in yeast: alpha-amanitin sensitivity and other properties which distinguish between RNA polymerases I and III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Complex effects of flavopiridol on the expression of primary response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. The use of alpha-amanitin to inhibit in vivo RNA synthesis and germination in wheat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-Dependent Kinase 9 Kinase Assay [bio-protocol.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Synergistic Effects of Actinomycin D with Other Drugs: A Comparative Guide
A note on Actinomycin E2: Extensive literature searches did not yield specific studies on the synergistic effects of this compound. However, as a member of the actinomycin family of potent anticancer agents, it shares a fundamental mechanism of action with the well-studied Actinomycin D—the intercalation into DNA and inhibition of transcription.[1] Therefore, it is plausible that this compound would exhibit similar synergistic profiles. This guide will focus on the experimentally verified synergistic combinations of Actinomycin D, providing a framework for potential future investigations into this compound.
Overview of Actinomycin D Synergy
Actinomycin D (Dactinomycin) is a polypeptide antibiotic that has been a component of various chemotherapy regimens for decades.[2][3] Its primary mode of action is the inhibition of RNA synthesis by intercalating into DNA.[1][3] While effective, its high toxicity often limits its clinical use. Combination therapy, where Actinomycin D is used alongside other drugs, presents a promising strategy to enhance its anti-tumor efficacy, potentially at lower, less toxic concentrations.[4] This guide explores several documented synergistic interactions of Actinomycin D with other therapeutic agents against various cancer types.
Comparison of Synergistic Combinations
The following table summarizes the key findings from studies investigating the synergistic effects of Actinomycin D with other drugs. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination | Cancer Type(s) | Key Synergistic Outcomes | Mechanism of Synergy | Quantitative Synergy Data (e.g., CI Values) | References |
| Actinomycin D + ABT-737 | Pancreatic Carcinoma, Non-Small Cell Lung Cancer (NSCLC) | Enhanced apoptosis in tumor cells. | Actinomycin D downregulates the anti-apoptotic protein Mcl-1, sensitizing cells to the Bcl-2 inhibitor ABT-737. | Synergistic cell death observed at various concentrations. For example, in A549 (NSCLC) cells, combinations of Actinomycin D (5–300 ng/ml) and ABT-737 (0.83–50 µM) showed synergistic activities. | [5] |
| Actinomycin D + Doxorubicin | Triple-Negative Breast Cancer (TNBC) | Increased apoptosis in TNBC cells both in vitro and in vivo. | Actinomycin D binds to MDM2, preventing the degradation of p53. This leads to increased expression of pro-apoptotic proteins PUMA and BAX. | Combination Index (CI) values indicated strong synergism in MDA-MB-436 and HCC1937 cell lines. | [6] |
| Actinomycin D + Echinomycin | Mismatch Repair (MMR)-Deficient Colorectal Cancer | Preferential stabilization of T:T mismatched DNA, leading to enhanced cytotoxicity in MMR-deficient cells. | Cooperative binding of both drugs to mismatched DNA sites. | Synergistic effects observed against MMR-deficient HCT116 cells. | [4] |
| Actinomycin D + Sigma-2 Receptor Agonist (CB-184) | Drug-Resistant Breast Cancer (MCF-7/Adr) | Potentiated cytotoxicity in drug-resistant cells. | The sigma-2 receptor agonist activates a novel apoptotic pathway that complements the action of Actinomycin D. | Clear synergistic effect observed when 1 µM CB-184 was combined with Actinomycin D (0.1-1.0 µg/ml). | [7] |
| Actinomycin D + Photodynamic Therapy (PDT) | Ovarian Cancer (SKOV3 and HEY cell lines) | Significant and synergistic reduction in cell viability in both 2D and 3D cell cultures. | The specific molecular mechanism for the synergy was not detailed, but the combination leads to a greater overall cell kill than either treatment alone. | In 3D cultures, the combination resulted in up to 22 times higher cell kill compared to dactinomycin monotherapy. | [8] |
| Actinomycin D + RG7787 (Immunotoxin) | Pancreatic and Stomach Cancer | Enhanced killing of cancer cells and significant tumor regression in mouse models. | The combination activates the extrinsic pathway of apoptosis, leading to enhanced cleavage of caspases and PARP. | The two agents acted synergistically to kill multiple cancer cell lines. | [1] |
| Actinomycin D + Cytarabine | Infant Acute Lymphoblastic Leukemia (ALL) | Mildly additive effect in killing leukemia cells in vitro. | Not explicitly detailed, but likely involves targeting different aspects of cell proliferation and survival. | Heterogeneous responses were observed across different cell lines, with some showing additive effects. | [9] |
Signaling Pathways and Mechanisms of Action
The synergistic effects of Actinomycin D often involve the modulation of key cellular signaling pathways, particularly those controlling apoptosis (programmed cell death).
p53-Dependent Apoptosis Pathway (Actinomycin D + Doxorubicin in TNBC)
In triple-negative breast cancer, the synergy between Actinomycin D and Doxorubicin is mediated by the p53 tumor suppressor protein. Actinomycin D inhibits the p53-degrading protein MDM2, leading to p53 accumulation. This, in turn, upregulates pro-apoptotic proteins like PUMA and BAX, tipping the balance towards cell death.
Caption: p53-dependent apoptosis pathway activated by Actinomycin D and Doxorubicin.
Mcl-1 Mediated Apoptosis Pathway (Actinomycin D + ABT-737)
The synergy between Actinomycin D and the BH3 mimetic ABT-737 hinges on the downregulation of the anti-apoptotic protein Mcl-1. By inhibiting transcription, Actinomycin D reduces Mcl-1 levels, thereby sensitizing cancer cells to ABT-737, which inhibits other anti-apoptotic proteins like Bcl-2 and Bcl-xL.
Caption: Downregulation of Mcl-1 by Actinomycin D sensitizes cells to ABT-737.
Experimental Protocols
The assessment of synergistic effects relies on standardized experimental methodologies. Below are outlines of key protocols frequently cited in the referenced studies.
Cell Viability and Synergy Assessment
A common workflow to determine drug synergy involves treating cancer cell lines with individual drugs and their combinations, followed by an assessment of cell viability.
Caption: General experimental workflow for assessing drug synergy.
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., MDA-MB-436 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
-
Cells are seeded into multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of each drug individually and in combination at a constant ratio. A vehicle-only control group is always included.
2. Cell Viability Assays:
-
After a set incubation period (e.g., 24, 48, or 72 hours), cell viability is measured. Common assays include:
-
MTT/SRB Assay: Measures metabolic activity, which correlates with the number of viable cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.[6]
-
3. Synergy Quantification (Chou-Talalay Method):
-
The dose-effect relationship for each drug and the combination is established.
-
The Combination Index (CI) is calculated using software like CompuSyn. This method is based on the median-effect equation and provides a quantitative measure of the interaction between two drugs.[5]
Apoptosis Assays
To confirm that the synergistic loss of viability is due to programmed cell death, specific apoptosis assays are performed.
-
Flow Cytometry with Annexin V/PI Staining: This is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis: This technique is used to measure the levels of key apoptosis-related proteins, such as p53, BAX, Mcl-1, and cleaved caspases, to elucidate the underlying molecular mechanism.[6]
-
Hoechst Staining: A fluorescent stain that binds to DNA and allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[6]
Conclusion
The available evidence strongly supports the use of Actinomycin D in combination with other anticancer agents to achieve synergistic effects against a range of cancers. These combinations can enhance therapeutic efficacy by targeting multiple, often complementary, cellular pathways, particularly those governing apoptosis. The mechanisms of synergy are varied and context-dependent, ranging from the modulation of key regulatory proteins like p53 and Mcl-1 to the exploitation of specific cancer cell vulnerabilities, such as defects in DNA mismatch repair.
While specific data for this compound is currently lacking, the findings for Actinomycin D provide a robust rationale for investigating its synergistic potential. Future research should focus on exploring combinations of this compound with targeted therapies and immunotherapies, employing the established experimental protocols outlined in this guide to identify and validate novel, effective treatment strategies for cancer.
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergy between Photodynamic Therapy and Dactinomycin Chemotherapy in 2D and 3D Ovarian Cancer Cell Cultures [mdpi.com]
- 9. Preclinical Assessment of Dactinomycin in KMT2A-Rearranged Infant Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Actinomycins, Featuring Actinomycin D
Note to the Reader: This guide aims to compare the in vitro and in vivo effects of Actinomycin E2. However, publicly available research specifically detailing the in vitro versus in vivo activities of this compound is scarce. Therefore, this guide will focus on its close and extensively studied analog, Actinomycin D (Dactinomycin) , as a representative molecule for this class of potent antitumor antibiotics. The fundamental mechanisms and biological effects are expected to be highly similar.
Actinomycin D is a well-established chemotherapeutic agent used in the treatment of various cancers, including Wilms' tumor, rhabdomyosarcoma, and Ewing's sarcoma.[1][2] Its potent cytotoxic activity stems from its ability to interfere with fundamental cellular processes. Understanding the translation of its effects from a controlled laboratory environment (in vitro) to a complex biological system (in vivo) is critical for drug development and clinical application.
Mechanism of Action: Transcription Inhibition
The primary mechanism of action for Actinomycin D is the inhibition of transcription.[1][3] It intercalates into DNA, preferentially at guanine-cytosine (G-C) rich sequences in the minor groove of the DNA double helix.[4][5] This binding physically obstructs the progression of RNA polymerase, thereby preventing the elongation of the RNA chain and halting the synthesis of RNA.[1][4] Without the ability to produce new RNA, cells cannot synthesize essential proteins, leading to cell cycle arrest and ultimately, cell death.[3][4] This potent anti-proliferative effect is particularly effective against the rapidly dividing cells characteristic of cancer.[4]
Figure 1. Mechanism of Actinomycin D transcription inhibition.
In Vitro Effects: Direct Cytotoxicity and Apoptosis
In laboratory settings using cell cultures, Actinomycin D demonstrates potent, dose-dependent cytotoxicity across a wide range of cancer cell lines.
-
Cell Viability and Proliferation: Studies show that Actinomycin D effectively inhibits the proliferation of various cancer cells, including osteosarcoma and small cell lung cancer.[6][7] For example, in MG63 osteosarcoma cells, treatment with 5 μM of Actinomycin D for 24 hours reduced cell viability to 43.3%.[6]
-
Cell Cycle Arrest: The drug induces cell cycle arrest, preventing cells from progressing through division. In MG63 cells, Actinomycin D treatment leads to a decrease in the expression of key cell cycle proteins like Cyclin A, Cyclin D1, and Cyclin E.[6]
-
Induction of Apoptosis: Actinomycin D is a robust inducer of apoptosis (programmed cell death). Hoechst staining of MG63 cells revealed that after 24 hours of treatment with 5 μM Actinomycin D, 55.5% of cells exhibited apoptotic characteristics.[6] This is often accompanied by the activation of caspases, key enzymes in the apoptotic pathway.[2]
In Vivo Effects: Antitumor Activity and Systemic Toxicity
When administered in a living organism, the effects of Actinomycin D are modulated by complex physiological factors such as drug distribution, metabolism, and interaction with the host immune system.
-
Antitumor Efficacy: Actinomycin D is a component of highly successful combination chemotherapy regimens for several cancers.[6] In preclinical animal models, it has been shown to improve survival in recurrent glioblastoma by depleting cancer stem cells.[2][8] It can also act as a radiosensitizer, increasing the effectiveness of radiation therapy by inhibiting the repair of radiation-induced DNA damage.[1]
-
Systemic Toxicity: A major difference from in vitro studies is the emergence of systemic side effects. Common side effects in patients include bone marrow suppression (leading to anemia and low platelet counts), nausea, vomiting, mouth ulcers, and hair loss.[1][9] These toxicities are dose-limiting and require careful patient monitoring.[3]
-
Immunomodulatory Effects: Recent research indicates that Actinomycin D can induce immunogenic cell death (ICD).[10] This means that the dying cancer cells release signals that activate an antitumor immune response from the host, an effect that cannot be observed in standard in vitro cultures.[10]
Comparative Data Summary
The following table summarizes the key quantitative differences observed in in vitro and in vivo studies of Actinomycin D.
| Parameter | In Vitro | In Vivo |
| Model System | Cancer Cell Lines (e.g., MG63, HeLa, SCLC)[6][7][11] | Animal Models (e.g., Mice with Xenografts), Human Patients[1][8] |
| Typical Concentration / Dosage | Nanomolar (nM) to low Micromolar (µM) range (e.g., 0.1 - 5 µM)[6] | Milligram per kilogram (mg/kg) or per body surface area (mg/m²)[1] |
| Primary Endpoint | IC50 (Inhibitory Concentration), % Cell Viability, % Apoptosis[6] | Tumor Growth Inhibition, Overall Survival, Patient Response Rate[2][12] |
| Observed Effects | Direct cytotoxicity, cell cycle arrest, apoptosis induction.[6] | Antitumor activity, systemic toxicity (e.g., myelosuppression), immune response.[9][10] |
| Exposure Duration | Hours to a few days (e.g., 24-72 hours)[6][7] | Cyclical, with treatment courses followed by rest periods.[12] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for assessing the effects of Actinomycin D.
Cell Viability Assay (MTT Assay)
-
Objective: To quantify the cytotoxic effect of Actinomycin D on cell metabolic activity.
-
Protocol:
-
Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of Actinomycin D (e.g., 1 µM) for a specified duration (e.g., 24 hours).[2]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[7]
-
Apoptosis Detection (Hoechst Staining)
-
Objective: To visualize morphological changes of apoptosis, such as chromatin condensation.
-
Protocol:
-
Culture cells (e.g., MG63) on glass coverslips and treat with Actinomycin D (e.g., 5 µM) for various time points (e.g., 2, 6, 24 hours).[6]
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Stain the cells with Hoechst 33342, a fluorescent dye that binds to DNA.
-
Visualize the cells under a fluorescence microscope. Apoptotic nuclei will appear smaller, with condensed, brightly stained chromatin, compared to the larger, uniformly stained nuclei of healthy cells.[6]
-
mRNA Stability Analysis
-
Objective: To confirm the inhibition of transcription by measuring the decay rate of a specific mRNA.
-
Protocol:
-
Culture cells (e.g., 5 x 10^5 cells) to a suitable confluency.
-
Treat the cells with Actinomycin D (e.g., 5 µg/mL) to block new RNA synthesis.[13]
-
Harvest total RNA from the cells at different time points after treatment (e.g., 0, 1, 3, 5 hours).[13]
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the remaining levels of a target mRNA at each time point.
-
Calculate the mRNA half-life. A rapid decrease in mRNA levels confirms the transcriptional inhibitory activity of the drug.
-
Figure 2. Preclinical workflow from in vitro testing to in vivo validation.
References
- 1. Dactinomycin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 5. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the differential cytotoxicity of actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. dovepress.com [dovepress.com]
A Comparative Guide to Actinomycin Analogs: Gauging Cross-Reactivity and Potency
For researchers, scientists, and drug development professionals, understanding the nuanced differences between antibiotic analogs is critical for advancing therapeutic strategies. This guide provides a comparative analysis of actinomycin compounds, focusing on their biological activity and the experimental frameworks used for their evaluation. While comprehensive data on Actinomycin E2 remains limited in publicly accessible literature, this guide leverages available information on related actinomycin analogs to highlight the importance of comparative cross-reactivity and potency studies.
This guide will delve into the cytotoxic and antimicrobial activities of various actinomycin compounds, presenting available quantitative data to draw objective comparisons. Furthermore, it will provide detailed experimental protocols for key assays and visualize complex biological pathways and workflows to facilitate a deeper understanding of these potent therapeutic agents.
Comparative Biological Activity of Actinomycin Analogs
The primary mechanism of action for actinomycins is the intercalation into DNA, which subsequently inhibits transcription.[1] However, subtle structural differences between actinomycin analogs can lead to significant variations in their biological activity and potency against different cell types. The following tables summarize the available comparative data for different actinomycin compounds.
Cytotoxicity in Human Colorectal Cancer Cell Lines
A comparative study of Actinomycin V and the well-established chemotherapeutic agent Actinomycin D revealed differential cytotoxicity against a panel of human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.
| Cell Line | Actinomycin V (nM) | Actinomycin D (nM) |
| HCT-116 | 2.85 ± 0.10 | Data not available |
| HT-29 | 6.38 ± 0.46 | Data not available |
| SW620 | 6.43 ± 0.16 | Data not available |
| SW480 | 8.65 ± 0.31 | Data not available |
| Normal Cell Lines | ||
| QSG-7701 (liver) | 68.3 ± 1.2 | Data not available |
| HEK-293T (kidney) | 82.6 ± 0.9 | Data not available |
| Table 1: IC50 values of Actinomycin V and Actinomycin D in various human colorectal cancer cell lines and two normal human cell lines after 48 hours of treatment. [2] Note: Direct comparative IC50 values for Actinomycin D in the same experiment were not provided in the source material. |
The data indicates that Actinomycin V exhibits potent cytotoxic activity against colorectal cancer cell lines at nanomolar concentrations, with a notably weaker effect on normal liver and kidney cell lines, suggesting a potential therapeutic window.
Antimicrobial Activity Against Mycobacterium tuberculosis
In the context of infectious diseases, a study comparing Actinomycin X2 and Actinomycin D demonstrated their potent activity against different strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values, representing the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, are detailed in Table 2.
| Bacterial Strain | Actinomycin X2 (µg/mL) | Actinomycin D (µg/mL) |
| M. tuberculosis H37Ra | 1.56 ± 0.0 | 1.56 ± 0.0 |
| Mycobacterium bovis (BCG) | 1.56 ± 0.0 | 1.56 ± 0.0 |
| M. tuberculosis H37Rv | 2.64 ± 0.07 | 1.80 ± 0.24 |
| Table 2: In vitro MIC values of Actinomycin X2 and Actinomycin D against different mycobacterial strains. [3] |
These results show that both Actinomycin X2 and Actinomycin D are effective against Mycobacterium tuberculosis, with Actinomycin D showing slightly greater potency against the H37Rv strain.[3]
Experimental Methodologies
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments relevant to the assessment of actinomycin compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the actinomycin compounds for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
DNA Binding Affinity (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It is a powerful tool for determining the binding kinetics and affinity of small molecules like actinomycins to their DNA targets.
Protocol:
-
Chip Preparation: A 5'-biotin-labeled DNA duplex containing the target sequence is immobilized on a streptavidin-coated sensor chip.
-
Analyte Injection: A series of concentrations of the actinomycin compound (analyte) are injected over the sensor chip surface.
-
Binding Measurement: The binding of the analyte to the immobilized DNA is detected as a change in the refractive index, measured in resonance units (RU).
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model.
-
Affinity Calculation: The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd to ka.[4]
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Figure 1: General mechanism of action of actinomycins.
Figure 2: Workflow for determining IC50 values using a cell-based cytotoxicity assay.
References
- 1. Synergy between Photodynamic Therapy and Dactinomycin Chemotherapy in 2D and 3D Ovarian Cancer Cell Cultures [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in silico evaluations of actinomycin X2and actinomycin D as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structural basis of actinomycin D–binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anticancer Natural Products: Actinomycin D, Doxorubicin, Vincristine, and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of four prominent natural products utilized in oncology: Actinomycin D, Doxorubicin, Vincristine, and Paclitaxel. The objective is to offer a consolidated resource detailing their mechanisms of action, cytotoxic profiles, and the experimental protocols used to evaluate their efficacy. This information is intended to aid researchers in understanding the distinct and overlapping properties of these compounds, thereby facilitating informed decisions in drug discovery and development.
Overview of Selected Natural Products
Actinomycin D , originally isolated from Streptomyces bacteria, is a potent polypeptide antibiotic with significant anticancer activity.[1] Its primary mechanism involves the intercalation into DNA, thereby inhibiting transcription.[1][2][3]
Doxorubicin , another microbial product from Streptomyces peucetius, is an anthracycline antibiotic widely used in chemotherapy.[4] Its multifaceted mechanism includes DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species.[4][5][6]
Vincristine , a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), disrupts the formation of microtubules, which are essential for cell division.[7][8][9] This interference with microtubule dynamics leads to mitotic arrest and subsequent cell death.[7][8]
Paclitaxel , originally extracted from the bark of the Pacific yew tree (Taxus brevifolia), is a taxane that also targets microtubules. However, unlike vincristine, it stabilizes microtubules, preventing their disassembly and thereby halting the cell cycle.[10][11]
Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of the selected natural products against various human cancer cell lines. These values, obtained from in vitro cytotoxicity assays, provide a quantitative measure of the potency of each compound. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific assay conditions.[12]
| Natural Product | Target Cell Line | IC50 Value | Exposure Time | Assay Method |
| Actinomycin D | A549 (Lung Carcinoma) | 0.000201 µM | 48 h | Alamar Blue Assay |
| PC3 (Prostate Cancer) | 0.000276 µM | 48 h | Alamar Blue Assay | |
| A2780 (Ovarian Cancer) | 0.0017 µM | Not Specified | Not Specified | |
| Ovarian & Placental Cancer Cell Lines (Average) | 0.78 ± 0.222 μM | Not Specified | qHTS | |
| Glioblastoma Stem Cells (Average) | ~10-20 nM | Not Specified | Cell Viability Assay | |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.50 µM | 24 h | MTT Assay |
| HepG2 (Hepatocellular Carcinoma) | 12.18 ± 1.89 µM | 24 h | MTT Assay | |
| HeLa (Cervical Cancer) | 2.92 ± 0.57 µM | 24 h | MTT Assay | |
| BFTC-905 (Bladder Cancer) | 2.26 ± 0.29 µM | 24 h | MTT Assay | |
| AMJ13 (Breast Cancer) | 223.6 µg/ml | 72 h | MTT Assay | |
| Vincristine | Various Cancer Cell Lines | Varies | Not Specified | Not Specified |
| Paclitaxel | Various Human Tumor Cell Lines | 2.5 - 7.5 nM | 24 h | Clonogenic Assay |
| MDA-MB-231 (Breast Cancer) | 0.3 µM | Not Specified | MTT Assay | |
| SKBR3 (Breast Cancer) | 4 µM | Not Specified | MTT Assay | |
| BT-474 (Breast Cancer) | 19 nM | Not Specified | MTT Assay | |
| NSCLC Cell Lines (Median) | 9.4 µM | 24 h | Tetrazolium-based Assay |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast), A549 (lung), HepG2 (liver), and HeLa (cervical) are commonly used.
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency. This involves washing with phosphate-buffered saline (PBS), detaching with a brief incubation in trypsin-EDTA, and reseeding at a lower density in fresh medium.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[13][14][15][16]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.[17]
-
Drug Treatment: The natural products are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the different drug concentrations. Control wells receive medium with the solvent at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[18]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[14]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, is added to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mechanisms of Action and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action and affected cellular pathways for each of the four natural products.
Caption: Mechanism of Action of Actinomycin D.
Caption: Multifaceted Mechanism of Action of Doxorubicin.
Caption: Vincristine's Disruption of Microtubule Assembly.
Caption: Paclitaxel-Induced Microtubule Stabilization.
References
- 1. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. nbinno.com [nbinno.com]
- 12. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. MTT Assay and Determination of IC50 [bio-protocol.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. aacrjournals.org [aacrjournals.org]
Validating Target Engagement of Actinomycin E2 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Actinomycin E2, a potent transcription inhibitor. We will explore its performance relative to other well-established transcription inhibitors and provide detailed experimental protocols for key validation assays.
Introduction to this compound and its Mechanism of Action
This compound belongs to the actinomycin family of chromopeptide lactone antibiotics, which are known for their potent anticancer and antibiotic properties. The primary cellular target of actinomycins is DNA. They intercalate into the DNA double helix, primarily at G-C rich regions, thereby obstructing the progression of RNA polymerase and inhibiting transcription.[1] This disruption of transcription leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it an effective, albeit toxic, chemotherapeutic agent.[2][3]
While much of the available literature focuses on its close analog, Actinomycin D, studies have shown that this compound (often referred to as Actinomycin X2) exhibits comparable and sometimes even more potent biological activity.[4][5] This guide will leverage the extensive data on Actinomycin D as a benchmark for comparison while incorporating specific data available for this compound.
Comparison of this compound with Alternative Transcription Inhibitors
Validating the target engagement of a compound is crucial for understanding its mechanism of action and for developing more specific and effective therapeutics. Here, we compare this compound (using Actinomycin D as a primary reference) with two other well-characterized transcription inhibitors: Triptolide and Flavopiridol.
| Feature | This compound / D | Triptolide | Flavopiridol |
| Primary Target | DNA (G-C rich sequences)[1] | XPB subunit of TFIIH[6] | Cyclin-dependent kinases (CDKs), primarily CDK9[6] |
| Mechanism of Action | DNA intercalation, inhibition of RNA polymerase progression[1] | Covalent modification of XPB, leading to RNAPII degradation[6] | Inhibition of CDK9 kinase activity, preventing transcription elongation[6] |
| Selectivity | Poor, affects all RNA polymerases[6] | Selective for RNAPII[6] | Selective for CDK9-dependent transcription[6] |
| Reported IC50 (Transcription Inhibition) | ~60 ng/mL (Actinomycin D in K562 cells)[2] | 62 nM (in HeLa cells) | Not directly reported for transcription, inhibits CDK2 with IC50 of 100 nM |
| Reported IC50 (Cell Viability) | 1-2 ng/mL (Actinomycin D in Ba/F3 cells)[2] | Average of 12 nM across 60 cancer cell lines | Varies widely depending on cell line |
| Key Cellular Effects | Cell cycle arrest, apoptosis, DNA damage response[2][3] | RNAPII degradation, apoptosis[6] | Cell cycle arrest, apoptosis |
Experimental Protocols for Target Engagement Validation
Several methods can be employed to validate the engagement of this compound with its cellular target. Below are detailed protocols for three key techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or a vehicle control for a specified time.
-
Harvesting and Resuspension: Harvest cells by trypsinization, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., a known DNA-binding protein or RNA polymerase subunit) by Western blotting or quantitative mass spectrometry. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Quantitative Proteomics
Quantitative proteomics can provide a global view of the cellular proteins that are affected by this compound treatment, offering insights into both on-target and off-target effects.
Experimental Workflow:
Caption: Quantitative Proteomics Workflow.
Protocol:
-
Cell Culture and Treatment: Grow cells and treat with this compound or vehicle control as described for CETSA.
-
Protein Extraction and Digestion: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using software like MaxQuant or Proteome Discoverer. Perform protein identification and quantification. Use statistical analysis to identify proteins that show significant changes in abundance upon this compound treatment. Proteins involved in transcription and DNA replication would be expected to be affected.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide binding sites of DNA-associated proteins. For a DNA intercalator like this compound, this technique can be adapted to map its preferential binding sites on the chromatin.
Experimental Workflow:
Caption: ChIP-seq Workflow.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Sonicate the chromatin to shear the DNA into fragments of 200-600 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a protein of interest that is expected to be displaced or affected by this compound binding (e.g., RNA Polymerase II). Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Sequencing and Analysis: Prepare a DNA library and perform high-throughput sequencing. Align the sequence reads to a reference genome and use peak-calling algorithms to identify genomic regions enriched in the immunoprecipitated sample compared to a control. A decrease in RNA Polymerase II occupancy at specific genomic loci after this compound treatment would indicate target engagement and transcription inhibition.
Conclusion
Validating the target engagement of this compound in a cellular context is essential for a thorough understanding of its biological activity. This guide provides a framework for comparing this compound with other transcription inhibitors and offers detailed protocols for robust validation assays. By employing techniques such as CETSA, quantitative proteomics, and ChIP-seq, researchers can gain valuable insights into the molecular mechanisms of this compound, which can aid in the development of novel and more targeted therapeutic strategies.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, characterization, anti-MRSA evaluation, and in-silico multi-target anti-microbial validations of actinomycin X2 and actinomycin D produced by novel Streptomyces smyrnaeus UKAQ_23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in silico evaluations of actinomycin X2and actinomycin D as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Inhibitory Effect of Actinomycin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inhibitory effects of Actinomycin D, a potent transcription inhibitor. Due to the limited availability of specific quantitative data for Actinomycin E2, this document focuses on the well-characterized and structurally similar Actinomycin D as a representative of the actinomycin class of antibiotics. We will delve into its mechanism of action, present a comparative analysis with other common transcription inhibitors, and provide detailed experimental protocols for quantifying its efficacy.
Comparative Analysis of Transcription Inhibitors
Actinomycin D is a widely used tool in molecular biology and cancer research to inhibit transcription. Its efficacy is often compared with other inhibitors that act through different mechanisms.
| Inhibitor | Target | Mechanism of Action | Typical Working Concentration | Notes |
| Actinomycin D | DNA | Intercalates into DNA at G-C rich regions, physically obstructing the progression of RNA polymerase.[1][2][3] | 1-5 µg/mL | Potent inhibitor of all RNA polymerases. Often used in pulse-chase experiments to determine mRNA stability.[4] |
| α-Amanitin | RNA Polymerase II | Binds directly to RNA Polymerase II, and at higher concentrations to RNA Polymerase III, inhibiting their translocation along the DNA template.[5] | 5-50 µg/mL | Highly specific to eukaryotic RNA Polymerase II at low concentrations. |
| 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) | P-TEFb (CDK9/cyclin T1) | Inhibits the positive transcription elongation factor b (P-TEFb), preventing the phosphorylation of the C-terminal domain of RNA Polymerase II, which is necessary for productive elongation.[5] | 25-100 µM | Reversible inhibitor of transcription elongation. |
Mechanism of Action: Actinomycin D
Actinomycin D exerts its inhibitory effect by binding to double-stranded DNA.[1][2] The planar phenoxazone ring of the actinomycin molecule intercalates between guanine-cytosine base pairs, while its two cyclic pentapeptide side chains extend over the minor groove of the DNA helix.[2] This stable complex physically obstructs the movement of RNA polymerase along the DNA template, thereby preventing the elongation of the nascent RNA chain.[1][2][6] This leads to a global inhibition of transcription.
Experimental Protocol: Quantifying Inhibitory Effect via mRNA Stability Assay
A common method to quantify the effect of a transcription inhibitor like Actinomycin D is to measure the decay rate (half-life) of specific mRNA transcripts. This protocol outlines a typical workflow using quantitative PCR (qPCR).
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.
-
Treatment: Treat the cells with the desired concentration of Actinomycin D (e.g., 5 µg/mL) to inhibit transcription.[4]
-
Time Course: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 1, 3, 5 hours).[4] The "0 hour" time point serves as the baseline mRNA level.
II. RNA Extraction
-
Lysis: Lyse the harvested cells using a suitable reagent like TRI Reagent.
-
Phase Separation: Add chloroform and centrifuge to separate the mixture into aqueous and organic phases. The RNA remains in the aqueous phase.
-
Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA using isopropanol. The addition of glycogen can help visualize the pellet.
-
Washing: Wash the RNA pellet with 75% ethanol to remove impurities.
-
Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.
III. cDNA Synthesis (Reverse Transcription)
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription Reaction: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme, dNTPs, and a mix of random hexamers and oligo(dT) primers for comprehensive cDNA synthesis.[7]
IV. Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and a SYBR Green master mix.
-
Thermocycling: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence of SYBR Green, which intercalates with double-stranded DNA, in real-time.
-
Data Analysis:
-
Determine the Ct (cycle threshold) value for your gene of interest at each time point.
-
Normalize the Ct values to a stable reference gene (e.g., GAPDH, ACTB) to account for variations in RNA input.
-
Calculate the relative amount of mRNA remaining at each time point compared to the 0-hour time point using the ΔΔCt method.
-
Plot the percentage of remaining mRNA versus time and fit the data to a one-phase decay curve to calculate the mRNA half-life.
-
References
- 1. Dactinomycin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. dovepress.com [dovepress.com]
- 5. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 6. Actinomycin D: a new opening for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Actinomycin E2: A Procedural Guide for Laboratory Professionals
For Immediate Implementation: The proper disposal of Actinomycin E2, a potent cytotoxic agent, is critical for ensuring laboratory safety and environmental protection. All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with stringent institutional and regulatory guidelines. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste streams.
Due to the limited availability of disposal procedures specifically for this compound, the following guidance is based on established protocols for the closely related and structurally similar compound, Actinomycin D, as well as general best practices for cytotoxic drug disposal.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the material safety data sheet (MSDS) and be fully familiar with its hazards, including its potential as a carcinogen and teratogen.[1][2] All handling of this compound and its waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[3] Appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection, must be worn at all times.[1][4]
Step-by-Step Disposal Procedures
Liquid Waste Disposal (e.g., unused solutions, contaminated media)
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[5] The container should be marked with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
Storage: Store the waste container in a secure, designated area away from incompatible materials.[3][6]
-
Disposal: Do not pour any this compound solution down the drain.[5] Arrange for pick-up and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
Solid Waste Disposal (e.g., contaminated vials, pipette tips, gloves, labware)
-
Segregation: All solid materials that have come into contact with this compound are considered contaminated and must be segregated from regular laboratory trash.
-
Collection: Place all contaminated solid waste into a designated, puncture-resistant container lined with a heavy-duty plastic bag (e.g., a 7mil polyethylene bag).[5] This container must be clearly labeled as "Hazardous Waste," "Cytotoxic," and "this compound." In many institutions, specific color-coded bags or containers (often purple or yellow) are used for cytotoxic waste.[7][8]
-
Closure and Storage: Once the container is three-quarters full, securely close the inner bag and seal the container.[7] Store in the designated hazardous waste accumulation area.
-
Disposal: Contact your institution's EHS for removal and disposal via high-temperature incineration.[7]
Spill Cleanup Procedures
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For small spills, contain the liquid with absorbent materials like sand, earth, or vermiculite.[5]
-
Inactivation: A recommended method for chemical inactivation of spilled Actinomycin involves the use of trisodium phosphate (TSP). Apply a 5% solution of TSP to the spill area. A contact time of at least 30 minutes is recommended to deactivate the compound.[5]
-
Cleanup: Carefully collect the absorbent material and any contaminated debris and place it into the designated solid hazardous waste container.
-
Decontamination: Clean the spill area and any contaminated equipment again with the 5% TSP solution, followed by a thorough rinse with water.[5]
-
Disposal: Dispose of all cleanup materials as cytotoxic solid waste.
Quantitative Data for Disposal
| Parameter | Value | Source |
| Inactivation Agent | Trisodium Phosphate (TSP) | [5] |
| TSP Concentration | 5% solution | [5] |
| Recommended Contact Time | 30 minutes | [5] |
| Solid Waste Bag Thickness | 7 mil polyethylene | [5] |
Experimental Protocol: Inactivation of Actinomycin Spills
This protocol is adapted from procedures for Actinomycin D and is intended for the decontamination of surfaces after a spill.
-
Prepare Inactivation Solution: Prepare a 5% (w/v) solution of trisodium phosphate (TSP) in water. For example, dissolve 50 grams of TSP in 1 liter of water.
-
Ensure Safety: Don appropriate PPE, including double gloves, a lab coat, and safety glasses.
-
Absorb Spill: If the spill is liquid, first cover and absorb it with an inert material like vermiculite or a chemical absorbent pad.
-
Apply Inactivation Solution: Liberally apply the 5% TSP solution to the spill area and to any contaminated equipment.
-
Ensure Contact Time: Allow the TSP solution to remain in contact with the spilled material for a minimum of 30 minutes.[5]
-
Collect Waste: Using forceps or other tools, carefully collect all absorbent materials, contaminated debris, and any broken glass. Place these materials into the designated cytotoxic solid waste container.
-
Final Decontamination: Wipe the spill area with fresh paper towels soaked in the TSP solution, followed by clean water.
-
Dispose of PPE: Dispose of all used PPE, including outer gloves, as contaminated solid waste.
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively manage this compound waste, minimizing health risks and ensuring regulatory compliance. Always consult your institution's specific safety and disposal protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Actinomycin E2
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety when handling potent cytotoxic compounds like Actinomycin E2 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
This compound, a member of the actinomycin family of polypeptides, is a potent cytotoxic agent. Due to its hazardous nature, including being fatal if swallowed, and the potential for carcinogenicity and reproductive harm, stringent safety protocols are necessary.[1] The following procedures are based on established guidelines for handling highly toxic compounds and should be implemented to minimize exposure risk.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are critical when working with this compound. The following table summarizes the recommended PPE for various laboratory procedures.
| Procedure | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Transporting Unopened Vials | Single pair of chemotherapy-rated gloves | Not required if in a sealed, leak-proof container | Not required | Not required |
| Weighing and Reconstituting (in a certified chemical fume hood) | Double pair of chemotherapy-rated gloves (ASTM D6978) | Disposable, solid-front gown with tight-fitting cuffs | ANSI-approved safety glasses with side shields or goggles | N95 or higher respirator is recommended, especially for powders.[2][3] |
| Handling Solutions | Double pair of chemotherapy-rated gloves (ASTM D6978) | Disposable, solid-front gown with tight-fitting cuffs | ANSI-approved safety glasses with side shields or goggles | Not generally required if handled in a certified chemical fume hood |
| Cleaning and Decontamination | Double pair of chemotherapy-rated gloves (ASTM D6978) | Disposable, solid-front gown with tight-fitting cuffs | ANSI-approved safety glasses with side shields and a face shield | N95 or higher respirator |
| Waste Disposal | Double pair of chemotherapy-rated gloves (ASTM D6978) | Disposable, solid-front gown with tight-fitting cuffs | ANSI-approved safety glasses with side shields or goggles | Not generally required |
Note: Always inspect gloves for tears or punctures before and during use.[2] Change gloves immediately if contaminated.
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure.
-
Preparation and Planning:
-
Ensure all personnel are trained on the risks and safe handling procedures for cytotoxic compounds.[4][5]
-
Verify that a certified chemical fume hood, eyewash station, and safety shower are readily accessible.[2][3]
-
Prepare a dedicated workspace within the fume hood by lining it with a plastic-backed absorbent pad.[6][7]
-
-
Transporting this compound:
-
Weighing and Reconstitution:
-
Perform all manipulations of powdered this compound within a certified chemical fume hood to prevent inhalation of aerosolized particles.
-
Wear the appropriate PPE as outlined in the table above.
-
Carefully open the vial to avoid generating dust.
-
Slowly add the solvent to the vial, directing the stream to the side of the vial to minimize splashing.
-
Gently swirl the vial to dissolve the contents. Avoid shaking, which can create aerosols.
-
-
Handling Solutions:
-
Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
The cleanup should be performed by trained personnel wearing appropriate PPE.
-
Cover the spill with absorbent material from a cytotoxic spill kit.
-
Decontaminate the area with a suitable agent, such as a 10% caustic solution, followed by a thorough cleaning.[9]
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Segregation of Waste:
-
Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.
-
Sharps: Needles, syringes, and contaminated glassware should be placed in a designated sharps container.
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and vials should be placed in a yellow cytotoxic waste bag within a rigid container.[6]
-
Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not pour this compound waste down the drain.[10]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Cytotoxic Waste" and the appropriate hazard symbols.
-
Store waste in a secure, designated area away from general laboratory traffic until it can be collected by a licensed hazardous waste disposal service.
-
Experimental Workflow and Safety Protocols
The following diagram illustrates the key stages of working with this compound and the integrated safety measures.
References
- 1. fishersci.com [fishersci.com]
- 2. research.uga.edu [research.uga.edu]
- 3. research.uga.edu [research.uga.edu]
- 4. hse.gov.uk [hse.gov.uk]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medline.com [medline.com]
- 10. astechireland.ie [astechireland.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
